Product packaging for Alarmine(Cat. No.:CAS No. 105-10-2)

Alarmine

Cat. No.: B119754
CAS No.: 105-10-2
M. Wt: 172.65 g/mol
InChI Key: PVRZMTHMPKVOBP-UHFFFAOYSA-N
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Description

Conceptual Framework of Alarmins as Endogenous Danger Signals

The conceptual framework of alarmins is centered on the "danger theory," which posits that the immune system responds to signals of danger or damage rather than solely to foreignness. frontiersin.orgatsjournals.org In this context, alarmins serve as the endogenous danger signals that trigger an immune response in the absence of infection, a condition known as sterile inflammation. atsjournals.org

Historical Perspectives and Evolution of the Alarmin Hypothesis

The concept of endogenous molecules capable of signaling danger to the immune system has been developing for several decades. The term "alarmin" was first proposed to categorize endogenous molecules that signal tissue and cell damage. semanticscholar.orgnih.gov The alarmin hypothesis has since expanded, with a growing number of molecules being identified as having alarmin functionality. nih.gov This evolution has been driven by the understanding that the immune system must be able to respond to non-infectious threats as well as to pathogens.

Relationship with Damage-Associated Molecular Patterns (DAMPs)

Alarmins are considered a subgroup of a larger set of molecules known as Damage-Associated Molecular Patterns (DAMPs). semanticscholar.orgnih.gov DAMPs are endogenous molecules released from damaged or dying cells that can initiate a non-infectious inflammatory response. wikipedia.org While all alarmins are DAMPs, not all DAMPs are considered alarmins. The term alarmin is often used to emphasize the signaling function of these molecules in alerting and activating the immune system. karger.com Both alarmins and pathogen-associated molecular patterns (PAMPs), which are derived from microbes, are recognized by pattern recognition receptors (PRRs) on immune cells, triggering similar inflammatory pathways. atsjournals.orgnih.gov

Classification and Molecular Diversity of Alarmin Molecules

Alarmins are a structurally diverse group of molecules with various intracellular functions that are released into the extracellular space to signal danger. They can be broadly classified based on their cellular location and function.

Certain cytokines, traditionally known for their roles in immune signaling, also function as alarmins. These are often released by epithelial cells in response to allergens, pollutants, or pathogens. frontiersin.orgyoutube.com

Interleukin-25 (IL-25) : This cytokine plays a key role in initiating type 2 inflammation by stimulating the production of other cytokines like IL-4, IL-5, and IL-13. rudn.ru Elevated levels of IL-25 are observed in allergic conditions such as asthma and atopic dermatitis. rudn.ruyoutube.com

Interleukin-33 (IL-33) : A member of the IL-1 family, IL-33 is released from the nucleus of endothelial and epithelial cells following cell damage. mdpi.com It signals through the ST2 receptor to activate various immune cells, including mast cells and innate lymphoid cells, promoting type 2 immune responses. mdpi.comnih.gov

Thymic Stromal Lymphopoietin (TSLP) : TSLP is an epithelial-derived cytokine that is a potent activator of dendritic cells, which in turn prime naive T cells to differentiate into inflammatory T helper 2 (Th2) cells. frontiersin.orgrudn.ru

Interleukin-1α (IL-1α) : IL-1α is a dual-function cytokine that can act as a transcription factor inside the cell and as a potent inflammatory mediator when released extracellularly. wikipedia.org

Table 1: Overview of Cytokine Alarmins

Alarmin Primary Source Key Function Associated Conditions
IL-25 Epithelial cells Induces type 2 inflammation Allergic asthma, Atopic dermatitis
IL-33 Endothelial and epithelial cells Activates mast cells and ILC2s Asthma, Allergic rhinitis
TSLP Epithelial cells Activates dendritic cells for Th2 response Asthma, Atopic dermatitis

| IL-1α | Various cell types | Pro-inflammatory mediator | Sterile inflammation, Autoimmunity |

Some alarmins are proteins that primarily reside in the nucleus and have essential intracellular functions. When released from the cell, they take on a new role as potent immune activators.

High-Mobility Group Box 1 (HMGB1) : HMGB1 is a non-histone nuclear protein that binds to DNA and is involved in regulating transcription. nih.gov When released from necrotic or activated immune cells, extracellular HMGB1 acts as a prototypical alarmin. nih.govahajournals.org It can bind to several receptors, including the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors (TLRs) 2 and 4, to promote inflammation. ahajournals.orgthe-rheumatologist.org

Table 2: Characteristics of HMGB1 as a Nuclear Alarmin

Feature Description
Intracellular Function DNA binding, transcription regulation
Extracellular Function Pro-inflammatory cytokine, chemoattractant
Receptors RAGE, TLR2, TLR4

| Release Mechanisms | Passive release from necrotic cells, active secretion from immune cells |

The S100 proteins are a family of small, calcium-binding proteins that have both intracellular and extracellular functions. Several members of this family are considered alarmins due to their release during cell stress and their ability to activate immune responses. nih.gov

S100A8/A9 (Calprotectin) : S100A8 and S100A9 are abundantly expressed in neutrophils and monocytes. mdpi.commdpi.com They can form heterodimers (calprotectin) which are released during inflammation and act as potent chemoattractants and activators of immune cells through TLR4 signaling. mdpi.comnih.gov

S100A12 (Calgranulin C) : S100A12 is primarily expressed in granulocytes and is upregulated during inflammatory conditions. nih.gov It can act as a chemoattractant for neutrophils and monocytes and has been implicated in various inflammatory diseases. nih.gov

Table 3: S100 Protein Family Alarmins

Alarmin Key Cellular Source Primary Extracellular Function Associated Conditions
S100A8/A9 Neutrophils, Monocytes Chemoattraction, TLR4 activation Rheumatoid arthritis, Inflammatory bowel disease

| S100A12 | Granulocytes | Chemoattraction of neutrophils and monocytes | Juvenile idiopathic arthritis, Kawasaki disease |

Heat Shock Protein (HSP) Alarmins (e.g., HSP60, HSP70)

Heat shock proteins (HSPs) are highly conserved molecular chaperones that play a crucial role in maintaining protein homeostasis within the cell. Under conditions of cellular stress, such as heat shock, oxidative stress, and inflammation, the expression of HSPs is significantly upregulated to protect cells from damage by assisting in the refolding of denatured proteins and preventing protein aggregation. However, when released into the extracellular environment due to cell death or stress, certain HSPs, notably HSP60 and HSP70, can function as potent alarmins, signaling cellular danger to the immune system.

Extracellular HSP60 and HSP70 interact with various receptors on immune cells, including Toll-like receptor 2 (TLR2), TLR4, and CD91, to initiate pro-inflammatory responses. This interaction leads to the activation of antigen-presenting cells (APCs) like dendritic cells and macrophages, promoting their maturation and the production of inflammatory cytokines. While both HSP60 and HSP70 can act as alarmins, they can also have immunomodulatory or even regulatory effects depending on the context and the specific immune cells they interact with. For instance, under certain conditions, HSP70 has been shown to have anti-inflammatory properties and can promote immune tolerance. This dual functionality highlights the complex role of HSPs in orchestrating the immune response to cellular stress and injury.

Table 1: Comparison of HSP60 and HSP70 as Alarmins

Feature HSP60 HSP70
Primary Intracellular Function Mitochondrial protein folding. Chaperoning of cytosolic and nuclear proteins, prevention of protein aggregation.
Primary Alarmin Function Pro-inflammatory signaling, activation of innate immune cells. Can be both pro-inflammatory and anti-inflammatory, depending on the context.
Key Receptors TLR2, TLR4, CD40, CD91 TLR2, TLR4, CD14, CD40, CD91, LOX-1
Effects on Immune Cells Induces pro-inflammatory cytokine production in macrophages and maturation of dendritic cells. Can induce pro-inflammatory cytokines but also has been shown to induce anti-inflammatory cytokines like IL-10 and promote regulatory T cell responses.
Association with Disease Implicated in atherosclerosis and autoimmune diseases like rheumatoid arthritis. Levels are elevated in various inflammatory conditions and cancers; can have both pathogenic and protective roles.
Peptide Alarmins (e.g., Defensins, Cathelicidin/LL-37)

Peptide alarmins are small, cationic peptides that have a dual role as both antimicrobial agents and immunomodulators. The two major families of peptide alarmins in mammals are the defensins and the cathelicidins. These peptides are primarily produced by neutrophils and epithelial cells at mucosal surfaces and in the skin, where they form a crucial part of the first line of defense against infection.

Defensins are classified into α-defensins and β-defensins based on their disulfide bond arrangement. Beyond their direct antimicrobial activity, which involves disrupting microbial membranes, defensins act as alarmins by recruiting and activating various immune cells. nih.gov They can chemoattract T-cells, dendritic cells, and mast cells to the site of injury or infection. nih.gov Furthermore, defensins can enhance the production of inflammatory cytokines and promote the maturation of dendritic cells, thereby bridging the innate and adaptive immune responses. nih.gov

Cathelicidin , and its human form LL-37, is another important peptide alarmin. foodintolerances.org LL-37 is stored in the secondary granules of neutrophils and is released upon their activation. researchgate.net Like defensins, LL-37 has broad-spectrum antimicrobial activity. As an alarmin, LL-37 can chemoattract neutrophils, monocytes, and T-cells. researchgate.net It also promotes the release of other inflammatory mediators and can modulate the activity of dendritic cells and macrophages. nih.gov In certain contexts, such as in the skin disease psoriasis, LL-37 can form complexes with self-DNA, which are then recognized by TLR9, leading to an amplified inflammatory response. nih.gov

Table 2: Comparison of Defensins and Cathelicidin/LL-37 as Alarmins

Feature Defensins Cathelicidin/LL-37
Primary Source Neutrophils, Paneth cells, epithelial cells. Neutrophils, macrophages, keratinocytes, epithelial cells.
Antimicrobial Mechanism Primarily through membrane disruption. Primarily through membrane disruption.
Chemoattractant for T-cells, dendritic cells, mast cells. Neutrophils, monocytes, T-cells, mast cells.
Immunomodulatory Functions Promote dendritic cell maturation, induce pro-inflammatory cytokines. Induce chemokine and cytokine release, modulate dendritic cell function, can form complexes with self-DNA to amplify inflammation.
Key Receptors G-protein coupled receptors, TLRs. Formyl peptide receptor 2 (FPR2), P2X7 receptor, TLRs.
Metabolite and Nucleic Acid Alarmins (e.g., Uric Acid, ATP, DNA, RNA, Heme, Sorbitol)

In addition to proteins and peptides, various metabolites and nucleic acids can also function as alarmins when released into the extracellular space. These molecules are typically present at high concentrations within cells and their appearance in the extracellular milieu is a strong indicator of cellular damage.

Uric Acid : A breakdown product of purine metabolism, uric acid can crystallize into monosodium urate (MSU) crystals when its concentration exceeds its solubility limit. nih.govoup.com These crystals are potent alarmins that can activate the NLRP3 inflammasome in macrophages, leading to the production of the pro-inflammatory cytokine IL-1β. nih.gov This process is a key driver of the inflammatory response in gout. nih.gov

ATP (Adenosine Triphosphate) : As the primary energy currency of the cell, ATP is abundant intracellularly. When released from damaged cells, extracellular ATP acts as a potent "find-me" signal for phagocytes. wikipedia.orgplantae.orgwikipedia.orghealthline.commdpi.com It binds to purinergic receptors, such as P2X7, on immune cells, triggering various responses including the activation of the NLRP3 inflammasome, release of inflammatory cytokines, and chemotaxis. plantae.org

DNA and RNA : Nucleic acids are normally sequestered within the nucleus and mitochondria. mdpi.com Their presence in the extracellular space is a clear sign of cell death. mdpi.com Extracellular DNA and RNA can be recognized by various PRRs, including TLR3, TLR7, TLR9, and cytosolic DNA sensors like cGAS. nih.govnih.gov This recognition triggers the production of type I interferons and other pro-inflammatory cytokines, playing a role in autoimmune diseases like systemic lupus erythematosus. nih.gov

Heme : This iron-containing molecule is a component of hemoglobin and various enzymes. Extracellular heme, released during hemolysis, can act as a DAMP by activating TLR4. This leads to the production of inflammatory cytokines and can contribute to the pathology of hemolytic diseases.

Sorbitol : A sugar alcohol that is an intermediate in the polyol pathway. plantae.org Recent research in Drosophila has identified sorbitol as an alarmin that can mediate systemic innate immune responses. plantae.org Elevated levels of sorbitol in the hemolymph can activate an inflammatory cascade, suggesting a role for metabolic intermediates in signaling danger. plantae.org

Table 3: Metabolite and Nucleic Acid Alarmins

Alarmin Source Key Receptor(s) Primary Alarmin Function
Uric Acid Purine metabolism NLRP3 inflammasome Activation of IL-1β production.
ATP Released from damaged cells P2X7, P2Y2 Phagocyte recruitment, NLRP3 inflammasome activation, IL-1β release.
DNA Nucleus, Mitochondria TLR9, cGAS-STING Induction of type I interferons and pro-inflammatory cytokines.
RNA Cytosol, Nucleus TLR3, TLR7, RIG-I Induction of type I interferons and pro-inflammatory cytokines.
Heme Hemoglobin, myoglobin TLR4 Production of pro-inflammatory cytokines.
Sorbitol Polyol pathway Yet to be fully characterized in mammals Systemic innate immune activation in Drosophila.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2 B119754 Alarmine CAS No. 105-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRZMTHMPKVOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892522
Record name N,N'-dimethyl-p-phenylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-10-2
Record name Alarmine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-dimethyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Cellular and Molecular Mechanisms of Alarmin Function

Alarmin Release Mechanisms and Cellular Sources

The release of alarmins is a critical initiating event in many immune responses. This process can occur through distinct pathways depending on the cellular state and the nature of the stimulus. The primary cellular sources include epithelial cells, which form a barrier to the environment, and various leukocytes that mediate immune surveillance. nih.govoup.com

When cells undergo non-programmed cell death (necrosis) due to injury, their plasma membranes lose integrity, leading to the unregulated release of their intracellular contents into the extracellular space. oup.comresearchgate.net Many molecules that have normal intracellular functions can act as alarmins when released in this manner. nih.gov This passive release is a fundamental mechanism for alerting the immune system to tissue damage. jci.orgnih.gov

For instance, mechanical cell rupture results in the sudden expulsion of these molecules, which then interact with immune cells to trigger inflammation. oup.com Endogenous danger signals, also known as Damage-Associated Molecular Patterns (DAMPs), released from necrotic cells are central to this process. nih.gov Prominent examples of alarmins released through this passive mechanism include High-Mobility Group Box 1 (HMGB1) and Interleukin-1α (IL-1α), which are normally located in the nucleus but act as potent inflammatory mediators when found outside the cell. nih.govmdpi.com

In contrast to passive release, living cells can actively secrete alarmins in a controlled manner upon stimulation. This is a key function of various immune cells, such as neutrophils, and structural cells like epithelia. jci.orgnih.gov

Recent research has uncovered a specific mechanism for active alarmin release from neutrophils, a type of immune cell crucial for initiating inflammation. sciencedaily.com Upon activation, neutrophils can rapidly form transient pores in their cell membranes through a process involving the NLRP3 inflammasome and the protein Gasdermin D. techexplorist.comsciencedaily.comeurekalert.org These pores allow for the release of alarmins like S100A8 and S100A9 from the cell's interior into the bloodstream. techexplorist.com This pore formation is a swift and reversible process, enabling the neutrophil to release its danger signals without dying. sciencedaily.comeurekalert.org

Epithelial cells, which line surfaces like the airways, are also major sources of actively secreted alarmins, including Interleukin-25 (IL-25), Interleukin-33 (IL-33), and Thymic Stromal Lymphopoietin (TSLP). frontiersin.orgnih.gov These cytokines are released in response to environmental triggers and are pivotal in driving inflammatory conditions such as asthma. frontiersin.orgnih.gov

Table 1: Mechanisms of Alarmin Release

Release Mechanism Description Cellular Sources Example Alarmins
Passive Release Unregulated release due to loss of cell membrane integrity during necrosis or severe injury. jci.orgoup.com Any damaged or necrotic cell. HMGB1, IL-1α, Mitochondrial DNA. nih.govmdpi.com
Active Secretion Regulated release from living cells, often via specialized pathways like transient pores. techexplorist.comsciencedaily.com Neutrophils, Epithelial Cells, Macrophages, Dendritic Cells. nih.govmdpi.comsciencedaily.com TSLP, IL-25, IL-33, S100A8/S100A9. techexplorist.comfrontiersin.org

A variety of stimuli can trigger the release of alarmins, signaling different types of threats to the host. These triggers range from environmental allergens and pathogens to physical injury. frontiersin.org

Exposure of the airway epithelium to environmental allergens is a potent trigger for the release of alarmins such as IL-25, IL-33, and TSLP. frontiersin.orgresearchgate.net The mechanisms involved are diverse:

Protease Activity: Many common allergens, such as those from the fungus Alternaria alternata or house dust mites, possess intrinsic protease activity. frontiersin.orgfrontiersin.org These enzymes can directly activate Protease-Activated Receptor-2 (PAR-2) on epithelial cells, leading to alarmin secretion. frontiersin.orgnih.govresearchgate.net Allergen proteases can also cleave full-length IL-33 into hyperactive forms, significantly amplifying its alarmin function. nih.govnih.gov

Particulate Matter: Airborne pollutants like particulate matter can induce oxidative stress and physical damage to the airway epithelium, disrupting tight junctions between cells. frontiersin.org This injury is a known trigger for the release of TSLP. frontiersin.org Studies have shown that expression of TSLP, IL-25, and IL-33 increases in cells exposed to particulate matter. frontiersin.org

Direct Interaction: Some allergen components can interact with pattern recognition receptors. For example, the house dust mite allergen Der p 2 can activate Toll-like Receptor 4 (TLR4) to induce alarmin release. researchgate.net

A study on human bronchial epithelial cells from asthmatic patients showed that different aeroallergens had varied effects. While all tested allergens (Alternaria alternata, Artemisia vulgaris, Betula pendula, and house dust mite) induced the gene expression of TSLP and IL-33, only house dust mite exposure led to a significant release of the corresponding proteins. ersnet.org

The immune system recognizes pathogens through conserved Pathogen-Associated Molecular Patterns (PAMPs). nih.govresearchgate.net The interaction of PAMPs with host Pattern Recognition Receptors (PRRs) on epithelial cells and leukocytes can induce the expression and release of alarmins. nih.govoup.com

Viral infections are a significant trigger for alarmin release. mdpi.com Viruses can cause direct damage to epithelial cells, leading to the release of alarmins from necrotic cells. frontiersin.org For example, studies in mice have shown that viral infections promote the secretion of IL-33. frontiersin.org This alarmin then plays a role in modulating the subsequent adaptive immune response, such as enhancing the expansion and differentiation of cytotoxic CD8+ T cells. frontiersin.orgaap.org In children with Respiratory Syncytial Virus (RSV), increased levels of IL-33 have been found in nasal fluids, linking the alarmin to the inflammatory response following infection. mdpi.com

Sterile tissue damage, such as that caused by mechanical trauma, is a primary activator of the innate immune system through the release of alarmins. oup.comnih.govoup.com This process initiates a systemic inflammatory response syndrome (SIRS), which is frequently observed after traumatic injury. nih.govoup.com

The release of alarmins in this context is often passive, resulting from the rupture of cells. oup.com One of the most studied alarmins in trauma is HMGB1. jci.org It is released rapidly into the circulation following severe mechanical injury, with levels peaking within hours. nih.gov The concentration of HMGB1 has been shown to correlate with the severity of the injury and the subsequent inflammatory response. nih.gov Other molecules released from injured tissues that act as alarmins include mitochondrial DNA and ATP. nih.govresearchgate.net

Table 2: Research Findings on Triggers for Alarmin Release

Trigger Specific Example(s) Key Alarmin(s) Released Cellular Source Research Finding
Allergen Exposure House Dust Mite (HDM), Alternaria alternata fungus. frontiersin.orgersnet.org IL-25, IL-33, TSLP, Uric Acid. frontiersin.orgersnet.org Airway Epithelial Cells. frontiersin.org HDM protease activity activates PAR-2 and TLR4 receptors, leading to sustained TSLP and IL-33 protein release. frontiersin.orgresearchgate.netersnet.org
Viral Infection Respiratory Syncytial Virus (RSV), Lymphocytic Choriomeningitis Virus (LCMV). mdpi.comfrontiersin.orgaap.org IL-33. mdpi.comfrontiersin.org Epithelial Cells, Fibroblastic Reticular Cells. frontiersin.orgaap.org Viral replication and associated cell damage induce IL-33, which enhances antiviral CD8+ T cell responses. frontiersin.orgaap.org
Mechanical Trauma Severe physical injury. nih.gov HMGB1, Mitochondrial DNA. nih.gov Damaged/Necrotic Cells. nih.gov HMGB1 is released early after trauma, and its levels correlate with injury severity and the development of organ dysfunction. nih.gov

Triggers for Alarmin Secretion

Oxidative Stress and DNA Damage

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a potent trigger for cellular damage and can lead to the release of alarmins. This process is closely linked with DNA damage, creating a feedback loop that can sustain inflammation. Prolonged, low-level oxidative stress can specifically damage mitochondrial DNA (mtDNA) without affecting nuclear DNA initially. This damaged mtDNA can then be released into the cytoplasm, where it acts as an alarmin.

Once in the cytoplasm, damaged mtDNA can activate inflammatory pathways. For instance, it can bind to the Z-DNA binding protein 1 (ZBP1), triggering inflammation through the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) signaling pathway. Subsequently, fragments of this damaged mtDNA can be released from the cell within exosomes, carrying the danger signal to neighboring cells and inducing an inflammatory response in them. This demonstrates a mechanism where oxidative stress leads to mtDNA damage, which then functions as an alarmin to propagate inflammation both within the cell and to surrounding tissues.

The connection between DNA damage and inflammation is a critical aspect of the DNA damage response (DDR). When DNA repair mechanisms are overwhelmed or defective, cytosolic DNA fragments can accumulate. These fragments are recognized by cellular DNA sensors, leading to the production of inflammatory mediators. While this is a protective response to eliminate cells with significant genomic instability, chronic activation due to persistent DNA damage can foster a pro-inflammatory microenvironment.

Hypoxia-Inducible Factor Regulation

Hypoxia, or low oxygen availability, is a significant physiological stress that triggers adaptive cellular responses, largely mediated by Hypoxia-Inducible Factors (HIFs). nih.govwikipedia.org HIFs are transcription factors that regulate genes involved in adapting to low-oxygen conditions. nih.govwikipedia.orgmdpi.com The interplay between hypoxia, HIFs, and alarmins is crucial in the context of sterile inflammation that occurs during events like ischemia. nih.gov

Under hypoxic conditions, the alpha subunits of HIF (such as HIF-1α and HIF-2α) are stabilized, allowing them to dimerize with a beta subunit and activate the transcription of target genes. wikipedia.orgyoutube.comyoutube.com This process is linked to the function of certain alarmins. For example, the alarmin cytokine Interleukin-1α (IL-1α) is upregulated during hypoxia and released from necrotic cells, where it promotes sterile inflammation. nih.gov

Research has shown that HIFs directly control the transcription of IL-1α during hypoxia. In epithelial cells, both HIF-1α and HIF-2α promote the upregulation of IL-1α transcription. nih.govfrontiersin.org This suggests that as cells experience oxygen deprivation, HIFs not only orchestrate metabolic adaptation but also prepare the tissue for an inflammatory response by increasing the expression of key alarmins like IL-1α. frontiersin.org Interestingly, this regulation can be cell-type specific; in fibroblasts, HIFα factors have been observed to restrain IL-1α transcription, indicating a complex regulatory network. nih.gov

Furthermore, pro-inflammatory cytokines, some of which are alarmins or are induced by them, can in turn regulate HIF-1α. The cytokine IL-1β can upregulate HIF-1α protein levels even under non-hypoxic (normoxic) conditions. mdpi.comnih.govnih.gov This regulation often occurs post-transcriptionally, by increasing the stability of the HIF-1α protein, and relies on signaling pathways such as the PI-3K pathway. nih.govnih.gov This creates a feedback loop where hypoxia induces alarmins, and alarmins can amplify the hypoxic response pathway, shaping the inflammatory microenvironment.

Alarmin Receptor Interactions

Alarmins exert their functions by binding to and activating a variety of receptors, primarily Pattern Recognition Receptors (PRRs), which are key components of the innate immune system. nih.gov

Pattern Recognition Receptors (PRRs)

PRRs are germline-encoded receptors that recognize conserved molecular structures. While they are famously known for detecting pathogen-associated molecular patterns (PAMPs), they are also the primary sensors for endogenous alarmins, also known as damage-associated molecular patterns (DAMPs). nih.gov The engagement of PRRs by alarmins triggers intracellular signaling cascades that lead to inflammation and immune cell activation. nih.gov

Toll-like Receptors are a major family of PRRs that recognize a wide array of alarmins. nih.gov Different alarmins show specificity for different TLRs, leading to varied downstream effects.

TLR2 and TLR4 : These cell-surface receptors are primary targets for many protein alarmins. High-mobility group box 1 (HMGB1) can signal through both TLR2 and TLR4. nih.govnih.gov The S100 protein family, particularly S100A8/A9 (calprotectin) and S100A9, are well-established endogenous ligands for TLR4. frontiersin.orgnih.govnih.govuoregon.edu The interaction between S100A9 and TLR4 is a potent driver of inflammation and has been implicated in tumor growth. nih.govuoregon.edu Other alarmins that utilize TLR4 include heat shock proteins (HSPs) and β-defensins. nih.gov

TLR7/8 and TLR9 : These receptors are located in endosomal compartments and specialize in recognizing nucleic acids. nih.gov Certain alarmins can form complexes with host DNA or RNA, enabling them to activate these intracellular TLRs. For instance, the antimicrobial peptide cathelicidin (LL-37) can bind to self-DNA, and this complex is then able to activate TLR9. nih.gov Similarly, HMGB1 can associate with nucleic acids, and these complexes can trigger TLR9, a mechanism implicated in autoimmune diseases like lupus. nih.govmdpi.com Defensins can also stimulate plasmacytoid dendritic cells via TLR7/8/9. nih.gov Co-stimulation of cells with agonists for TLR7/8 and TLR9 has been shown to sometimes lead to a down-regulation of immune responses, suggesting a complex cross-talk mechanism to prevent overstimulation. nih.gov

The following table summarizes the interactions between specific alarmins and TLRs.

AlarminAssociated Toll-like Receptor(s)Cellular Outcome
HMGB1TLR2, TLR4, TLR9 (in complex with DNA)Activation of pro-inflammatory signaling (e.g., NF-κB), cytokine production. nih.govnih.gov
S100A8/A9 (Calprotectin)TLR4Induction of inflammation, cell proliferation, and differentiation. frontiersin.org
S100A9TLR4Potent activation of inflammation. biorxiv.org
Heat Shock Proteins (HSPs)TLR4Production of inflammatory mediators by macrophages and dendritic cells. nih.gov
β-DefensinsTLR4Induction of inflammatory mediators. nih.gov
Cathelicidin (LL-37)TLR9 (in complex with DNA)Activation of inflammatory responses implicated in autoimmune disorders. nih.gov

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor of the immunoglobulin superfamily that acts as a key sensor for many alarmins. nih.govwikipedia.org It is considered a central pattern recognition receptor in sterile inflammation. annualreviews.org

Numerous alarmins bind to RAGE, including HMGB1 and various members of the S100 protein family (such as S100A8/A9, S100A12, and S100B). nih.govfrontiersin.orgwikipedia.org The interaction between HMGB1 and RAGE is one of the most studied alarmin-receptor axes and is implicated in a wide range of inflammatory diseases and cancers. nih.govannualreviews.orgnih.govfrontiersin.org Upon binding its ligands, RAGE triggers multiple downstream signaling pathways, including NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α and interleukins. nih.gov

RAGE can also form complexes with other receptors to modulate immune responses. For example, RAGE can interact with TLRs when binding HMGB1-nucleic acid complexes, augmenting the inflammatory signal. mdpi.com A soluble form of RAGE (sRAGE) exists, which can act as a decoy receptor, binding alarmins in the extracellular space and preventing them from engaging with the cell-surface RAGE, thereby dampening the inflammatory response. nih.govnih.gov

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that functions as a crucial sensor for extracellular ATP, a prominent alarmin released from damaged or stressed cells. nih.govmdpi.com Activation of P2X7R requires relatively high concentrations of ATP, consistent with its role as a "danger" receptor that responds to significant cellular injury rather than normal physiological ATP release. nih.govfrontiersin.org

P2X7R activation leads to several distinct cellular events. Short-term activation causes the opening of a cation-permeable channel, leading to ion fluxes, including K+ efflux. frontiersin.org This potassium efflux is a critical signal for the activation of the NLRP3 inflammasome, a multiprotein complex that processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms. nih.govfrontiersin.org

Prolonged activation of P2X7R can lead to the formation of a larger, non-selective pore in the cell membrane, which can ultimately induce cell death. nih.gov Besides ATP, other alarmins can modulate P2X7R activity. The human cathelicidin LL-37, for example, can activate the P2X7 receptor, a process central to inflammatory responses and tissue damage. mdpi.com The P2X7 receptor is not just a passive channel but also an active participant in signaling, capable of activating transcription factors and priming the inflammasome for activation. frontiersin.org This dual role in both priming and activating the inflammasome identifies P2X7R as a central hub in linking cellular damage to innate inflammation. frontiersin.org

Interleukin-1 Receptor Family Members

The Interleukin-1 receptor 1 (IL-1R1) is the primary signaling receptor for the pro-inflammatory cytokines IL-1α and IL-1β. maayanlab.cloudfrontiersin.org The IL-1α precursor is considered a classic alarmin as it is fully active and can be released upon cell necrosis to signal tissue damage. frontiersin.orgnih.gov

The binding of IL-1α (or IL-1β) to IL-1R1 induces a conformational change that facilitates the recruitment of a co-receptor, the IL-1 receptor accessory protein (IL-1RAcP). frontiersin.orgnih.gov The formation of this trimeric complex brings the intracellular Toll/interleukin-1 receptor (TIR) domains of both IL-1R1 and IL-1RAcP into close proximity. frontiersin.orgnih.gov This allows for the recruitment of the adaptor protein MyD88, which initiates a downstream signaling cascade. nih.gov This pathway ultimately leads to the activation of transcription factors, most notably NF-κB, which drives the expression of a wide range of inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules. maayanlab.cloudresearchgate.net

The ST2 receptor, also known as IL-1 Receptor-like 1 (IL1RL1), is the specific receptor for the alarmin IL-33. frontiersin.orgmdbioproducts.comnih.gov IL-33 is a member of the IL-1 family and is primarily expressed in the nucleus of epithelial and endothelial cells. frontiersin.orgmdbioproducts.commdbioproducts.com Upon cellular damage or stress, it is released into the extracellular space where it functions as a potent alarmin. nih.govmdbioproducts.com

Extracellular IL-33 binds to the ST2 receptor, which is expressed on a variety of immune cells, including mast cells, basophils, eosinophils, type 2 innate lymphoid cells (ILC2s), and Th2 cells. frontiersin.orgnih.gov Similar to IL-1R1 signaling, the binding of IL-33 to ST2 leads to the recruitment of the IL-1R accessory protein (IL-1RAcP) to form a heterodimeric signaling complex. mdbioproducts.com This complex then utilizes the MyD88-dependent signaling pathway to activate downstream kinases and transcription factors, such as NF-κB and MAP kinases (MAPK). frontiersin.org This signaling cascade potently drives type 2 immune responses, characterized by the production of cytokines like IL-5 and IL-13. frontiersin.org

Data Tables

Table 1: Alarmin Receptor Interactions and Signaling Outcomes

Receptor Family Specific Receptor Example Alarmin Ligand(s) Key Signaling Adaptor(s) Major Downstream Outcome(s)
NOD-like Receptors (NLRs) NLRP3 ATP, Uric Acid ASC Inflammasome formation, Caspase-1 activation, IL-1β/IL-18 maturation
C-type Lectin Receptors (CLRs) Mincle (CLEC4E) DAMPs FcRγ Syk activation, NF-κB activation, Pro-inflammatory cytokine production
Retinoic Acid-inducible Gene I-like Receptors (RLRs) RIG-I, MDA5 Host-derived RNA MAVS IRF3/NF-κB activation, Type I Interferon production
AIM2-like Receptors (ALRs) AIM2 Cytosolic dsDNA ASC Inflammasome formation, Caspase-1 activation, Pyroptosis
Interleukin-1 Receptor Family IL-1R1 IL-1α MyD88 NF-κB activation, Inflammatory gene expression
Interleukin-1 Receptor Family ST2 (IL1RL1) IL-33 MyD88, IL-1RAcP NF-κB/MAPK activation, Type 2 cytokine production
Thymic Stromal Lymphopoietin Receptor (TSLPR)

Thymic Stromal Lymphopoietin (TSLP) is an epithelial-derived cytokine that acts as a potent alarmin, playing a crucial role in the initiation and orchestration of type 2 immune responses. wikipedia.orgrudn.ru It signals through a heterodimeric receptor complex, which is a key component of the cellular machinery that senses this alarmin. altmeyers.org The formation of a functional receptor complex is a sequential process. Initially, TSLP binds with high affinity to the Thymic Stromal Lymphopoietin Receptor (TSLPR), a member of the type I cytokine receptor family. mdpi.com This initial binding event then facilitates the recruitment of a second receptor chain, the Interleukin-7 Receptor alpha (IL-7Rα). altmeyers.orgmdpi.com The assembly of this ternary molecular complex, consisting of TSLP, TSLPR, and IL-7Rα, is essential for the initiation of intracellular signaling. mdpi.com

The functional TSLP receptor complex is expressed on a variety of immune cells, including dendritic cells (DCs), innate lymphoid cells (ILCs), mast cells, T cells, B cells, eosinophils, and monocytes. altmeyers.org This wide distribution allows TSLP to exert its influence on multiple arms of the immune system. Upon stimulation by TSLP, dendritic cells, for example, upregulate co-stimulatory molecules like OX40L, CD80, and CD86, which primes them to drive the differentiation of naive CD4+ T cells into pro-inflammatory T helper 2 (Th2) cells. wikipedia.org

There are two main isoforms of human TSLP: a long form and a short form. nih.gov The long isoform is typically associated with inflammatory conditions and is the primary driver of the pro-inflammatory responses attributed to TSLP. altmeyers.orgnih.gov In contrast, the short isoform is often constitutively expressed and is thought to have more of a homeostatic role. nih.gov

Co-receptor Interactions (e.g., IL-1RAcP, IL-7Rα)

The signaling of many alarmins is contingent upon the interaction of their primary receptor with a co-receptor, which is essential for the formation of a stable and functional signaling complex. A prominent example of this is the Interleukin-1 Receptor Accessory Protein (IL-1RAcP), a shared co-receptor for several members of the IL-1 family of cytokines, including the alarmin IL-33. nih.govnih.gov Upon IL-33 binding to its primary receptor, ST2, a conformational change is induced that facilitates the recruitment of IL-1RAcP. nih.gov This ternary complex of IL-33, ST2, and IL-1RAcP is the active signaling unit that initiates downstream intracellular cascades. nih.gov Interestingly, studies have shown that while IL-1β and IL-33 both utilize IL-1RAcP, they do so through distinct molecular mechanisms, with IL-1β directly presenting the cytokine to the co-receptor, while IL-33 binding to ST2 conformationally prepares the primary receptor for IL-1RAcP engagement. nih.gov

Another critical co-receptor in alarmin signaling is the Interleukin-7 Receptor alpha chain (IL-7Rα). As previously mentioned, IL-7Rα is an indispensable component of the high-affinity receptor for Thymic Stromal Lymphopoietin (TSLP). mdpi.com The interaction between the initial TSLP/TSLPR binary complex and IL-7Rα stabilizes the entire receptor complex, enabling robust signal transduction. mdpi.com This highlights a common paradigm in cytokine and alarmin signaling where a primary receptor provides specificity for the ligand, and a shared co-receptor is recruited to complete the signaling-competent receptor unit.

The table below summarizes key co-receptor interactions for specific alarmins.

AlarminPrimary ReceptorCo-receptorKey Function of Co-receptor
IL-33ST2IL-1RAcPStabilizes the ligand-receptor complex and is essential for signal transduction. nih.govnih.gov
TSLPTSLPRIL-7RαForms a high-affinity heterodimeric receptor complex required for downstream signaling. altmeyers.orgmdpi.com
IL-25IL-17RBIL-17RAForms a heterodimeric receptor complex that recruits the adaptor protein Act1. frontiersin.org

Ligand-Receptor Complex Formation and Soluble Decoy Receptors

The biological activity of alarmins is tightly regulated, and one important mechanism of this regulation is through the action of soluble decoy receptors. These are typically soluble forms of the alarmin receptors that lack the transmembrane and intracellular signaling domains. nih.govtaylorandfrancis.com By binding to the alarmin in the extracellular space, they act as molecular sinks, preventing the alarmin from engaging with its signaling-competent, membrane-bound receptor. nih.govtaylorandfrancis.com

A well-characterized example of this is the soluble form of the IL-33 receptor, ST2 (sST2). nih.gov sST2 is generated through alternative splicing of the ST2 gene and acts as a decoy receptor for IL-33, effectively neutralizing its activity. frontiersin.org This provides a negative feedback mechanism to control IL-33-mediated inflammation.

Similarly, the IL-1 receptor family includes the IL-1 receptor type II (IL-1RII), which can exist in both a membrane-bound and a soluble form. frontiersin.org IL-1RII binds to IL-1β with high affinity but lacks an intracellular signaling domain, thus acting as a decoy receptor to dampen IL-1 signaling. frontiersin.org The interaction of the ligand-bound soluble IL-1RII with the soluble IL-1RAcP can further increase its affinity for IL-1 agonists, making it a potent inhibitor. frontiersin.org Decoy receptors, therefore, represent a critical layer of regulation in the alarmin system, helping to maintain immune homeostasis and prevent excessive inflammation.

Intracellular Signal Transduction Pathways Triggered by Alarmins

Upon binding to their cognate receptors, alarmins trigger a cascade of intracellular signaling events that culminate in the activation of transcription factors and the expression of genes involved in inflammation and immunity. nih.govmdpi.com While different alarmins may utilize distinct receptors, many of their downstream signaling pathways converge on a few key molecular hubs. nih.gov

NF-κB Pathway Activation

A central pathway activated by a wide range of alarmins is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.comnih.gov Alarmins such as those that signal through Toll-like receptors (TLRs) and the IL-1 receptor family are potent activators of NF-κB. nih.govnih.gov For instance, the binding of IL-33 to the ST2/IL-1RAcP complex leads to the recruitment of the adaptor protein MyD88. nih.govfrontiersin.org This, in turn, initiates a signaling cascade involving IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), which ultimately leads to the activation of the IκB kinase (IKK) complex. frontiersin.org The IKK complex then phosphorylates the inhibitory IκB proteins, targeting them for degradation and allowing NF-κB dimers to translocate to the nucleus and drive the transcription of pro-inflammatory genes. nih.gov Similarly, alarmins like High Mobility Group Box 1 (HMGB1) can activate NF-κB through receptors like the Receptor for Advanced Glycation Endproducts (RAGE) and TLRs. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38, JNK1/2)

In addition to NF-κB, alarmins also robustly activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.govmdpi.comnih.gov The three major MAPK families are the extracellular signal-regulated kinases (ERK1/2), the p38 MAPKs, and the c-Jun N-terminal kinases (JNK1/2). nih.govmdpi.com These pathways are activated by a variety of upstream kinases in response to alarmin receptor engagement. researchgate.netresearchgate.net For example, the TRAF6 adaptor protein, which is activated downstream of many alarmin receptors, can activate the MAPK kinase kinase (MAP3K) TAK1, which in turn can activate the p38 and JNK pathways. researchgate.net

ERK1/2: This pathway is typically associated with cell growth and differentiation but is also activated by alarmins. nih.govresearchgate.net

p38 and JNK: These pathways are strongly activated by stress stimuli and inflammatory cytokines and play a crucial role in the inflammatory response. nih.govmdpi.comnih.gov Activation of p38 and JNK by alarmins contributes to the production of pro-inflammatory cytokines and the regulation of apoptosis. mdpi.com

The activation of MAPK cascades by alarmins like IL-33 and S100 proteins has been shown to be critical for their pro-inflammatory functions. mdpi.com

AP-1 Activation

The activation of the MAPK cascades, particularly the JNK and p38 pathways, leads to the activation of the transcription factor Activator Protein-1 (AP-1). nih.govnih.gov AP-1 is typically a dimer composed of proteins from the Jun, Fos, and ATF families. nih.gov The JNK pathway directly phosphorylates and activates c-Jun, a key component of the AP-1 complex. nih.gov Once activated, AP-1 translocates to the nucleus and, often in concert with NF-κB, drives the expression of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and matrix metalloproteinases. nih.govnih.gov The convergence of alarmin signaling on both the NF-κB and AP-1 pathways ensures a robust and coordinated inflammatory response to danger signals. nih.gov

The following table provides a summary of the key intracellular signaling pathways activated by alarmins.

Signaling PathwayKey Upstream Activators (Examples)Key Downstream Transcription FactorsCellular Outcomes (Examples)
NF-κB Pathway MyD88, IRAKs, TRAF6, IKK complex frontiersin.orgNF-κB (p65/p50)Production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. nih.govnih.gov
MAPK Cascades TAK1, MEKKs, MKKs nih.govresearchgate.netAP-1, CREB, ELK-1Cytokine production, cell proliferation, differentiation, and apoptosis. nih.govmdpi.com
AP-1 Activation JNK, p38, ERK nih.govc-Jun, c-FosExpression of inflammatory mediators and regulation of cell cycle and survival. nih.govnih.gov

JAK/STAT Pathway Activation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. wikipedia.org While alarmins may not universally and directly engage the JAK/STAT pathway, their induction of pro-inflammatory cytokines creates a microenvironment where this pathway becomes prominently activated. For instance, alarmins can stimulate antigen-presenting cells (APCs) to produce cytokines like IL-6, IL-12, and IL-23. nih.govjst.go.jp These cytokines then bind to their respective receptors on target immune cells, leading to the activation of associated JAKs. frontiersin.org

The activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. youtube.com Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in immune cell activation, survival, and recruitment. wikipedia.orgfrontiersin.org For example, IL-6-mediated activation of STAT3 can promote the recruitment of leukocytes and the maintenance of effector T cells. jst.go.jp Furthermore, interferons (IFNs), which can be produced in response to alarmin-induced IRF activation, are potent activators of the JAK/STAT pathway, further amplifying the immune response. youtube.com

Key Cytokines Induced by Alarmins that Activate the JAK/STAT Pathway
CytokinePrimary Producing Cells (stimulated by alarmins)Key Activated STAT Protein(s)General Immunological Outcome
Interleukin-6 (IL-6)Macrophages, Dendritic CellsSTAT3Leukocyte recruitment, T-cell maintenance, inflammation
Interleukin-12 (IL-12)Dendritic Cells, MacrophagesSTAT4Th1 polarization, IFN-γ production, NK cell activation
Interleukin-23 (IL-23)Dendritic Cells, MacrophagesSTAT3Th17 cell development and maintenance
Type I Interferons (IFN-α/β)Various immune and non-immune cellsSTAT1, STAT2Antiviral responses, enhanced antigen presentation

PI-3 Kinase Pathway Activation

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that regulates a multitude of cellular processes, including cell growth, survival, proliferation, and migration. Certain alarmins can directly activate the PI3K pathway to mediate their effects, particularly in the context of immune cell migration. For example, defensin-induced cell migration is associated with the activation of the PI3K-Akt signaling pathway. nih.gov

Upon alarmin binding to its receptor, such as a G-protein coupled receptor (GPCR), PI3K can be activated. nih.govresearchgate.net Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This recruitment leads to the activation of Akt and other downstream effectors that orchestrate changes in the cytoskeleton necessary for cell motility. nih.gov Dysregulation of the PI3K pathway can contribute to neuroinflammation by promoting inflammatory gene expression. mdpi.com

IRF3 and IRF7 Activation

Interferon regulatory factors (IRFs), particularly IRF3 and IRF7, are master transcription factors that drive the expression of type I interferons (IFN-α and IFN-β), which are essential for antiviral defense and for linking the innate and adaptive immune systems. nih.govoncotarget.com Alarmins can trigger the activation of IRF3 and IRF7 by signaling through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). nih.govnih.gov

Specifically, the engagement of certain TLRs (e.g., TLR3 and TLR4) by alarmins can lead to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). nih.govwikipedia.org TRIF, in turn, activates the kinases TBK1 and IKKε, which directly phosphorylate IRF3 and IRF7. nih.gov Phosphorylation induces the dimerization of these IRFs and their subsequent translocation into the nucleus. wikipedia.orgnih.gov In the nucleus, the IRF dimers bind to specific DNA sequences in the promoters of type I IFN genes, initiating their transcription. oncotarget.comfrontiersin.org The resulting type I IFNs can then act in an autocrine or paracrine manner to further amplify the immune response. wikipedia.org

mTOR Pathway Modulation

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation. mdpi.com The mTOR signaling pathway integrates signals from nutrients and growth factors to control essential cellular functions. Emerging evidence indicates that certain alarmins can modulate mTOR activity. For instance, the S100 alarmins, S100A8 and S100A9, have been shown to regulate autophagy and apoptosis in cardiomyocytes by increasing mTOR pathway activation in macrophages through the downregulation of TSC1 expression. mdpi.com

Activation of the mTOR pathway, often downstream of PI3K/Akt signaling, can influence immune cell function, including the differentiation and effector functions of T cells and natural killer (NK) cells. frontiersin.org By modulating mTOR, alarmins can thus influence the metabolic programming of immune cells, tailoring their response to the specific threat.

Inflammasome Activation (e.g., NLRP3 Inflammasome)

Inflammasomes are multiprotein cytosolic complexes that play a crucial role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. mdpi.commdpi.com Several alarmins are potent activators of the NLRP3 inflammasome, which is one of the best-characterized inflammasome complexes. nih.govnih.gov The activation of the NLRP3 inflammasome is typically a two-step process. The first "priming" signal, often provided by TLR ligands, leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. mdpi.commdpi.com

The second "activation" signal can be provided by a wide range of stimuli, including several alarmins:

ATP: Extracellular ATP, released from damaged cells, binds to the P2X7 receptor, triggering K+ efflux, a key event in NLRP3 activation. nih.govmdpi.com

Uric acid crystals: Monosodium urate crystals, which can form during cell death, are phagocytosed by macrophages, leading to lysosomal damage and subsequent NLRP3 activation. nih.gov

HMGB1: High-mobility group box 1 can enhance the expression of NLRP3, priming the cell for inflammasome activation. nih.gov

Defensins: Human neutrophil peptide (HNP)-1, an α-defensin, can promote IL-1β release and pyroptosis through the NLRP3 inflammasome via the P2X7 receptor. nih.gov

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. nih.govmdpi.com Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted. mdpi.commdpi.com Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis. mdpi.comnih.gov

Alarmins as Activators of the NLRP3 Inflammasome
AlarminMechanism of NLRP3 ActivationKey Receptor/Cellular Event
Extracellular ATPSignal 2: ActivationP2X7 Receptor binding, K+ efflux
Uric Acid CrystalsSignal 2: ActivationPhagocytosis, Lysosomal rupture
HMGB1Signal 1: PrimingUpregulation of NLRP3 expression
HNP-1 (α-defensin)Signal 2: ActivationP2X7 Receptor binding

Downstream Cellular and Immunological Consequences

The activation of the signaling pathways described above culminates in a series of cellular and immunological events designed to contain and eliminate the source of danger and to initiate tissue repair.

Innate Immune Cell Activation and Recruitment

A primary function of alarmins is to rapidly mobilize the innate immune system. rudn.ru They are potent chemoattractants that create a chemical gradient, guiding immune cells from the bloodstream to the site of injury or infection. nih.gov This recruitment is a crucial first step in mounting an effective immune response. wikipedia.org

Neutrophils: Often the first responders, neutrophils are rapidly recruited by alarmins like S100A8/S100A9. nih.govsciencedaily.com Once at the site, they can phagocytose pathogens and release their own array of antimicrobial peptides and inflammatory mediators, further amplifying the response. wikipedia.orgnih.gov

Monocytes and Macrophages: Alarmins recruit monocytes from the circulation, which then differentiate into macrophages in the tissue. nih.gov These macrophages are key players in phagocytosis, antigen presentation, and the production of a wide range of cytokines and chemokines. northwestern.edu

Dendritic Cells (DCs): Alarmins are crucial for the recruitment and maturation of DCs. nih.gov Immature DCs are mobilized to the danger zone, where they capture antigens. Alarmins then promote their maturation into potent antigen-presenting cells (APCs) capable of activating naive T cells and initiating an adaptive immune response. nih.gov

Mast Cells and Basophils: Alarmins such as defensins, cathelicidin/LL-37, IL-1α, and IL-33 can activate mast cells and basophils, leading to their degranulation and the release of histamine, prostaglandins, and various pro-inflammatory cytokines. nih.gov

Innate Lymphoid Cells (ILCs): Alarmins like IL-25 and IL-33 are key activators of type 2 innate lymphoid cells (ILC2s), which are important sources of type 2 cytokines such as IL-5 and IL-13. rudn.rufrontiersin.org

This rapid influx and activation of innate immune cells create a highly inflammatory microenvironment aimed at neutralizing threats and setting the stage for subsequent adaptive immunity and tissue repair. nih.gov

Adaptive Immune Response Modulation

Alarmins serve as a fundamental connection between the innate and adaptive branches of the immune system. jci.org Their primary role in modulating adaptive immunity stems from their ability to induce the maturation and activation of dendritic cells. nih.govnih.govnih.gov As described previously, these activated DCs migrate from peripheral tissues to draining lymph nodes, where they present processed antigens to naïve T cells. jci.orgnih.gov This antigen presentation is the critical event that initiates a specific adaptive immune response. nih.gov

Beyond simply triggering the response, alarmins can also shape its character, influencing the polarization of T helper (Th) cell subsets. jci.orgnih.gov For example, different alarmins can steer the response towards a Th1 phenotype, crucial for intracellular pathogen defense, or a Th2 phenotype, associated with allergic responses and defense against helminths. jci.orgnih.gov Studies have shown that human α-defensins can promote both Th1 and Th2 responses, and cathelicidin also enhances both pathways. nih.gov In contrast, HMGB1 has been shown to induce protective antitumor immune responses that rely on Th1 cells and cytotoxic T lymphocytes. nih.gov By promoting the upregulation of MHC molecules and the presentation of previously unencountered antigens, the persistent release of alarmins can lead to the sustained proliferation of antigen-specific T lymphocytes. jci.org

Modulation of Adaptive Immunity by Alarmins
MechanismDescriptionKey Alarmins ImplicatedOutcome for Adaptive Immunity
DC MaturationInduces upregulation of co-stimulatory and MHC molecules on DCs. nih.govHMGB1, S100 proteins, DefensinsInitiation of antigen-specific T cell responses in lymph nodes. nih.govjci.org
T Helper Cell PolarizationInfluences the differentiation of naïve T cells into specific subsets (e.g., Th1, Th2). jci.orgnih.govα-defensins, Cathelicidin, HMGB1Tailoring of the immune response to the specific threat.
Antigen-Specific T Cell ProliferationSustained alarmin release can promote the expansion of T cells specific for certain antigens. jci.orgGeneral alarmin effectAmplification of the specific adaptive response.
Antitumor ImmunityCan induce protective immune responses against tumors. nih.govHMGB1, IL-33Enhanced recognition and killing of cancer cells by CTLs and NK cells. nih.gov

Tissue Homeostasis and Repair Processes

Alarmins function as a double-edged sword; while they are potent initiators of inflammation in response to acute injury, they also play a vital, and sometimes paradoxical, role in promoting tissue repair and restoring homeostasis nih.govnih.gov. This duality is essential for a balanced response that first clears the source of damage and then facilitates healing.

Following the initial inflammatory phase, certain alarmins contribute directly to tissue regeneration. The alarmin IL-33, for example, is often described as a "restorative alarmin" nih.gov. It can support tissue homeostasis and repair by acting on regulatory T cells (Tregs), which express the IL-33 receptor ST2, particularly in nonlymphoid tissues nih.gov. IL-33 also stimulates macrophages and fibroblasts, key cells in tissue remodeling and wound healing rudn.ru. This restorative function is context-dependent and crucial for preventing excessive tissue damage from prolonged inflammation mdpi.com.

The release of alarmins from damaged cells serves as a signal that initiates not only immune defense but also the processes needed to repair the breach frontiersin.orgnih.gov. By interacting with PRRs, alarmins trigger signaling pathways that modulate immune responses, regulate inflammation, and are ultimately involved in processes like embryo implantation and the establishment of immune tolerance, which can be viewed as specialized forms of tissue homeostasis nih.gov. This pro-reparative function underscores the sophisticated role of alarmins as master regulators that link initial tissue distress to the comprehensive biological programs for healing.

Angiogenesis Modulation

Alarmins play a significant role in modulating angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This function is critical in both normal physiological processes, such as wound healing, and pathological conditions.

Several alarmins have been identified as pro-angiogenic factors:

HMGB1: This alarmin has been directly associated with an enhanced process of angiogenesis mdpi.com. HMGB1 can be internalized by endothelial cells through the Receptor for Advanced Glycation Endproducts (RAGE), which in turn promotes the release of Vascular Endothelial Growth Factor (VEGF), a potent driver of blood vessel growth mdpi.com.

S100 Proteins: The alarmin S100A9 is involved in multiple biological processes, including angiogenesis mdpi.com.

IL-33: In the context of pregnancy, alarmins including IL-33 are involved in regulating maternal angiogenic factors, which are critical for establishing the vascular network necessary for embryo implantation and fetal nutrient supply nih.gov.

The modulation of angiogenesis by alarmins is a key aspect of their role in tissue repair and inflammation. By promoting the growth of new blood vessels, they can facilitate the delivery of immune cells and nutrients to a site of injury, thereby supporting the healing process.

AlarminEffect on AngiogenesisMechanism of ActionReference
HMGB1PromotesInduces release of VEGF from endothelial cells via RAGE mdpi.com
S100A9PromotesInvolved in biological processes that include angiogenesis mdpi.com
IL-33ModulatesRegulates angiogenesis-related factors during specific physiological processes nih.gov

Alarmin-Mediated Metabolic Reprogramming in Immune Cells

The functional responses of immune cells are tightly linked to their metabolic state. Alarmins are key triggers of profound metabolic shifts in these cells, a process known as metabolic reprogramming. This reprogramming is essential to meet the bioenergetic and biosynthetic demands required for immune cell activation, proliferation, and effector function.

Glycolysis and Oxidative Phosphorylation (OXPHOS) Pathways

Upon activation by alarmins (which are a form of DAMPs), immune cells typically undergo a metabolic switch from a quiescent state, characterized by the efficient energy production of oxidative phosphorylation (OXPHOS), to a highly glycolytic state researchgate.netnih.gov. This shift to aerobic glycolysis, often called the Warburg effect, allows for the rapid generation of ATP and provides essential metabolic intermediates needed for the synthesis of macromolecules like nucleotides and amino acids, thereby supporting cell growth and the production of inflammatory mediators researchgate.net. This switch is critical for the function of pro-inflammatory macrophages and effector T cells nih.govnih.gov.

However, this response is not universal for all alarmins. The alarmin IL-33 provides a notable exception to this general rule. In macrophages, IL-33 drives a unique metabolic reprogramming that skews the cells toward OXPHOS rather than glycolysis nih.gov. This specific metabolic remodeling supports the acquisition of reparative and restorative functions in macrophages, which are crucial for resolving inflammation and promoting tissue homeostasis nih.gov. This highlights that different alarmins can induce distinct metabolic programs to orchestrate varied functional outcomes in immune cells. The balance between glycolysis and OXPHOS is therefore a critical checkpoint in determining the pro-inflammatory or pro-reparative phenotype of an immune cell.

Tricarboxylic Acid (TCA) Cycle Regulation

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, and its regulation is a key feature of alarmin-mediated metabolic reprogramming. In the classic pro-inflammatory response where cells switch to high glycolysis, the TCA cycle is often rewired. Instead of running as a complete cycle to generate reducing equivalents for OXPHOS, it becomes "broken" at specific points. Intermediates like citrate and succinate are shunted out of the mitochondria to be used as precursors for the synthesis of fatty acids and inflammatory mediators researchgate.net. Under cellular stress, TCA cycle intermediates can also be released from disrupted mitochondria and act as danger signals themselves nih.govresearchgate.net.

In contrast, the metabolic reprogramming induced by the restorative alarmin IL-33 involves the maintenance of an intact TCA cycle nih.gov. This integrity is necessary to fuel the enhanced OXPHOS that characterizes the reparative macrophage phenotype. IL-33-triggered macrophages exhibit a unique metabolic signature with features of the aspartate-arginosuccinate shunt, a pathway connected to the TCA cycle nih.gov. This demonstrates that alarmins can finely regulate this core metabolic engine, either by reconfiguring it for biosynthesis to support inflammation or by preserving its integrity to power oxidative metabolism for tissue repair.

Fatty Acid Oxidation

Alarmins, as endogenous danger signals, orchestrate a profound metabolic reprogramming in immune cells to meet the energetic and biosynthetic demands of an inflammatory response. A key aspect of this metabolic shift is the modulation of fatty acid oxidation (FAO). Upon activation by alarmins, pro-inflammatory immune cells, such as M1-polarized macrophages and activated dendritic cells, typically downregulate FAO and switch to aerobic glycolysis, a phenomenon often referred to as the "Warburg effect". nih.govresearchgate.net This metabolic transition is not arbitrary but serves specific functional purposes essential for an acute inflammatory response.

The switch from FAO, a slower but more efficient energy-producing pathway, to the rapid, albeit less efficient, process of glycolysis allows for the quick generation of ATP and provides essential metabolic intermediates for the biosynthesis of macromolecules required for cell proliferation and the production of inflammatory mediators. nih.govfrontiersin.org For instance, the accumulation of citrate from a truncated Tricarboxylic Acid (TCA) cycle in glycolytic macrophages is redirected towards the synthesis of fatty acids, which are crucial for the expansion of the endoplasmic reticulum and Golgi apparatus needed for robust cytokine and chemokine secretion. nih.gov

Conversely, immune cells associated with the resolution of inflammation and tissue repair, such as anti-inflammatory M2 macrophages and regulatory T cells, rely heavily on FAO and oxidative phosphorylation (OXPHOS). frontiersin.orgnih.gov This metabolic preference supports their long-term functions and sustainability in the tissue environment. Therefore, the release of alarmins indirectly suppresses FAO in effector immune cells by promoting a pro-inflammatory phenotype that is metabolically reliant on glycolysis. This differential metabolic programming underscores the critical role of alarmins in dictating not just the functional but also the metabolic phenotype of responding immune cells. frontiersin.org

Metabolic FeaturePro-inflammatory Immune Cells (Alarmin-Activated)Anti-inflammatory/Regulatory Immune Cells
Primary Energy PathwayAerobic GlycolysisFatty Acid Oxidation (FAO) & OXPHOS
Rate of ATP ProductionRapidSlow but efficient
Key Functions SupportedCytokine production, phagocytosis, antigen presentation, cell proliferationInflammation resolution, tissue repair, immune suppression
Fatty Acid MetabolismDecreased FAO, increased de novo fatty acid synthesisIncreased FAO
Associated Cell TypesM1 Macrophages, activated Dendritic Cells, Effector T cellsM2 Macrophages, Regulatory T cells (Tregs), Memory T cells

Polyol Pathway and Sugar Alcohol Production

Recent research has unveiled a novel class of alarmins derived from the polyol pathway of carbohydrate metabolism. This pathway, which converts glucose into fructose, can generate sugar alcohols that function as intercellular signals to mediate systemic innate immunity, particularly demonstrated in Drosophila. nih.gov In this context, a localized immune response, for instance in the gut, can trigger a systemic reaction in distant tissues like the fat body through the production and circulation of these sugar alcohol alarmins. nih.gov

The key steps in this signaling cascade are:

Initial Immune Activation : An initial immune challenge (e.g., infection in the gut) activates local immune signaling pathways.

Polyol Pathway Engagement : This local activation signals hemocytes (immune cells in the hemolymph) to upregulate the polyol pathway. The rate-limiting enzyme, Aldose Reductase (AR), converts glucose into the sugar alcohol sorbitol. nih.govmdpi.com This process consumes NADPH as a cofactor. mdpi.com

Sugar Alcohol Release : The produced sugar alcohols, primarily sorbitol and galactitol, are released into circulation. nih.gov

Systemic Signaling : These circulating sugar alcohols act as alarmins, traveling to distant tissues such as the fat body (an organ analogous to the vertebrate liver).

Secondary Immune Activation : In the fat body, sorbitol activates a metalloprotease that cleaves a pattern recognition receptor (PGRP-LC), initiating a systemic immune response. nih.gov

This mechanism demonstrates that metabolic intermediates, specifically sugar alcohols, can serve as bona fide alarmins, providing a critical link between local tissue stress and a coordinated, organism-wide defensive response. It highlights the polyol pathway as a metabolic checkpoint in the global regulation of inflammation. nih.gov

ComponentRole in Alarmin Signaling CascadeReference
GlucoseInitial substrate for the polyol pathway. mdpi.com
Aldose Reductase (AR)Rate-limiting enzyme that converts glucose to sorbitol. nih.gov
SorbitolSugar alcohol produced in hemocytes that functions as a circulating alarmin. nih.gov
GalactitolAnother sugar alcohol elevated in the hemolymph that contributes to the alarmin signal. nih.gov
Metalloprotease 2Enzyme in the fat body activated by sorbitol. nih.gov
PGRP-LCPattern recognition receptor cleaved by Metalloprotease 2, leading to systemic immune activation. nih.gov

Impact on Amino Acid Metabolism in Immune Cells

The release of alarmins into a tissue microenvironment profoundly alters the metabolic activity of resident and recruited immune cells, including the metabolism of key amino acids such as L-arginine and tryptophan. frontiersin.orgresearchgate.net These pathways are not merely for cellular nutrition; they are critical regulatory nodes that can dictate the nature and intensity of an immune response. nih.govnih.gov

L-arginine Metabolism: The metabolism of L-arginine is a central battleground for determining the functional phenotype of macrophages and other myeloid cells. frontiersin.orgnih.gov Two key enzymes, inducible nitric oxide synthase (iNOS) and Arginase-1 (Arg1), compete for L-arginine as a common substrate. nih.govrudn.ru

iNOS Pathway : Typically dominant in pro-inflammatory M1 macrophages activated by classical danger signals, iNOS metabolizes L-arginine to produce nitric oxide (NO) and citrulline. NO is a potent antimicrobial and pro-inflammatory molecule.

Arginase-1 Pathway : This pathway is characteristic of alternatively activated M2 macrophages, which are involved in immune resolution and tissue repair. Arg1 converts L-arginine into ornithine and urea. Ornithine is a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis, respectively, aiding in wound healing. frontiersin.org

Certain alarmins and the type 2 cytokines they induce, such as IL-33, IL-4, and IL-13, can steer the immune response by upregulating Arginase-1. rudn.runih.gov By promoting Arg1 activity, these alarmins cause local depletion of L-arginine. This has two major consequences: it shunts the substrate away from the pro-inflammatory iNOS pathway and the resulting arginine scarcity can impair the proliferation and function of T cells, which are highly sensitive to arginine levels. rudn.rumdpi.com Thus, by modulating arginine metabolism, alarmins can effectively control the switch between a pro-inflammatory and a pro-reparative immune environment.

EnzymeSubstrateKey ProductsAssociated Macrophage PhenotypeImmunological Outcome
Inducible Nitric Oxide Synthase (iNOS)L-arginineNitric Oxide (NO), CitrullineM1 (Pro-inflammatory)Antimicrobial activity, inflammation
Arginase-1 (Arg1)L-arginineOrnithine, UreaM2 (Anti-inflammatory/Reparative)T-cell suppression, tissue repair, collagen synthesis

Alarmins in Health and Disease Pathogenesis

Role in Allergic and Atopic Diseases

Epithelial-derived alarmins, including interleukin-25 (IL-25), interleukin-33 (IL-33), and thymic stromal lymphopoietin (TSLP), are key initiators of type 2 inflammatory responses that underlie many allergic and atopic conditions. frontiersin.org When environmental triggers like allergens, microbes, or pollutants compromise the integrity of the airway epithelium, these alarmins are released. frontiersin.org They subsequently activate a cascade of immune responses involving various hematopoietic and non-hematopoietic cells. frontiersin.org

Asthma Pathobiology and Endotypes (e.g., T2-high, T2-low)

Asthma is a heterogeneous chronic respiratory disease characterized by airway hyperresponsiveness and inflammation. mdpi.com It is broadly classified into two main endotypes: T2-high and T2-low asthma. mdpi.com Alarmins, particularly IL-25, IL-33, and TSLP, are crucial in driving the inflammatory pathways in both endotypes, though their role is more pronounced in T2-high asthma. frontiersin.org

In T2-high asthma , which includes allergic and non-allergic eosinophilic asthma, the release of alarmins from the airway epithelium triggers the activation of type 2 immune responses. frontiersin.orgnih.gov These alarmins stimulate dendritic cells, type 2 innate lymphoid cells (ILC2s), and other immune cells to produce key type 2 cytokines such as IL-4, IL-5, and IL-13. frontiersin.orgfrontiersin.org IL-5 is particularly important for the maturation, recruitment, and survival of eosinophils, a hallmark of T2-high asthma. frontiersin.org IL-4 and IL-13 contribute to IgE class-switching, airway inflammation, and mucus hypersecretion. frontiersin.org In the allergic phenotype, this cascade is often initiated by allergens, while in the non-allergic phenotype, triggers like pollutants and pathogens can induce alarmin release and subsequent ILC2 activation. nih.gov

While the role of alarmins in T2-low asthma is less defined, evidence suggests their involvement. frontiersin.org This asthma endotype is characterized by neutrophilic or paucigranulocytic inflammation and is associated with cytokines like TNF-α, IL-1β, IL-6, IL-8, and IL-17. mdpi.com Studies have shown that TSLP can be released in response to both T2-high and T2-low stimuli. mdpi.com

AlarminKey Role in Asthma PathobiologyAssociated Asthma Endotype
IL-25Promotes type 2 T helper (Th2) cell responses and stimulates the production of IL-4, IL-5, and IL-13. rudn.ruPrimarily T2-high
IL-33Activates ILC2s, Th2 cells, mast cells, and eosinophils, leading to the production of type 2 cytokines. rudn.ruPrimarily T2-high
TSLPActivates dendritic cells, which in turn stimulate the differentiation of naive T cells into Th2 cells. rudn.ru It has shown involvement in both T2-high and T2-low asthma. nih.govT2-high and T2-low

Chronic Spontaneous Urticaria (CSU)

Chronic spontaneous urticaria (CSU) is a skin condition characterized by the recurrent appearance of itchy hives and/or angioedema for at least six weeks. nih.gov Emerging evidence highlights the significant role of alarmins in the pathogenesis of this mast cell-driven disease. nih.govsemanticscholar.org

The epithelial-derived alarmins IL-33 and TSLP are considered potential diagnostic and prognostic biomarkers for CSU. nih.govsemanticscholar.org Studies have found elevated serum levels of both IL-33 and TSLP in patients with CSU compared to healthy individuals. mdpi.comresearchgate.net IL-33 levels, in particular, have been shown to correlate with disease severity. mdpi.com This alarmin can directly stimulate sensory neurons, contributing to the intense itch associated with CSU. nih.gov

IL-25 has also been found at higher levels in the serum and skin biopsies of CSU patients, and its expression has been localized to epithelial cells, mast cells, and eosinophils. nih.gov A positive correlation between the expression of IL-25 and IL-33 suggests they may act synergistically in the development of CSU. nih.gov

Atopic Dermatitis

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense itching, dry skin, and eczematous lesions. mdpi.com The pathogenesis of AD is complex, involving immune dysregulation, skin barrier dysfunction, and pruritus. frontiersin.org Alarmins released by keratinocytes, such as TSLP, IL-25, and IL-33, play a crucial role in amplifying type 2 inflammation in AD. frontiersin.orgnih.gov

When the skin barrier is compromised, keratinocytes release these alarmins, which in turn activate ILC2s to produce IL-5 and IL-13, leading to the accumulation of eosinophils in the dermis. nih.gov IL-33 can also induce basophils to enhance ILC2 function through IL-4 signaling and increases histamine production in mast cells. nih.gov Serum levels of IL-33 are often elevated in patients with AD and correlate with the severity of skin lesions and dryness. nih.gov

TSLP contributes to the itch sensation in AD by directly stimulating neurons and activating the Th2-dependent pathway, which leads to the production of pro-inflammatory and pruritic cytokines. mdpi.com The continuous scratching by individuals with AD further damages keratinocytes, perpetuating the cycle of alarmin release and inflammation. mdpi.com

Chronic Rhinosinusitis with Nasal Polyps

Chronic rhinosinusitis with nasal polyps (CRSwNP) is a multifactorial inflammatory condition of the sinuses characterized by persistent inflammation and tissue remodeling. nih.gov Epithelial-derived alarmins, including TSLP, IL-33, and IL-25, are critical mediators that initiate and amplify the immune responses in CRSwNP. nih.govresearchgate.net

These alarmins are released by stressed or damaged nasal epithelial cells in response to various environmental insults such as allergens, microbial infections, and pollutants. nih.govyoutube.com Once released, they orchestrate the activation of immune cells and amplify inflammatory pathways, predominantly driving a type 2 inflammatory response. nih.govyoutube.com Studies have reported upregulated expression of IL-33 and its receptor ST2 in nasal polyps. nih.gov The alarmin TSLP has been shown to regulate T2 inflammation and may also influence non-T2 responses in CRSwNP. researchgate.net

AlarminFunction in CRSwNPKey Cellular Interactions
IL-25Initiates and amplifies immune responses. nih.govStimulates ILC2s and Th2 cells.
IL-33Upregulated expression in nasal polyps, activates innate and humoral immunity. nih.govActivates ILC2s, mast cells, and eosinophils.
TSLPRegulates T2 inflammation and may influence non-T2 responses. researchgate.netActivates dendritic cells to promote Th2 differentiation.

Food Allergies and Eosinophilic Esophagitis

Eosinophilic esophagitis (EoE) is a chronic allergic inflammatory disease of the esophagus, often triggered by food allergens. nih.govccjm.org It is considered a mixed IgE- and non-IgE-mediated food allergy. frontiersin.org The pathogenesis of EoE involves the release of alarmins from the esophageal epithelium. frontiersin.org

Alterations in the esophageal barrier can lead to the epithelial release of alarmins like TSLP and IL-33. frontiersin.org These mediators drive the differentiation of Th2 effector cells, resulting in the production of Th2 cytokines such as IL-4, IL-5, and IL-13. nih.govfrontiersin.org This inflammatory cascade contributes to the esophageal eosinophilia that is characteristic of EoE. nih.gov

Food allergies and EoE are closely linked, with many patients having both conditions. nih.govresearchgate.net The most common food triggers for EoE, such as milk, wheat, egg, and soy, are also common IgE-mediated food allergens. nih.govresearchgate.net

Involvement in Autoimmune and Chronic Inflammatory Conditions

Alarmins are not only implicated in allergic diseases but also play a significant role in the pathogenesis of various autoimmune and chronic inflammatory conditions. nih.gov These endogenous molecules are released during non-programmed cell death, such as from infections or trauma, and can induce sterile inflammation. nih.gov

A growing body of research indicates that alarmins are involved in systemic autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, as well as organ-specific autoimmune diseases. nih.govresearchgate.net The S100 family of proteins, a type of alarmin, is particularly abundant in juvenile rheumatic diseases and contributes to the underlying inflammatory processes. nih.gov These alarmins signal through pattern recognition receptors, such as Toll-like receptor 4 (TLR4), to trigger inflammatory responses. nih.gov

In conditions like rheumatoid arthritis and psoriasis, the concentrations and expression profiles of alarmins are altered, suggesting their involvement in disease progression. mdpi.com Alarmins such as high-mobility group box 1 (HMGB1), S100 proteins, and IL-33 induce the release of inflammatory mediators like TNF-α, IL-1β, and IL-6 from immune cells, perpetuating the inflammatory cycle. mdpi.com

Rheumatoid Arthritis (RA)

Alarmins are crucial mediators in the pathogenesis of Rheumatoid Arthritis (RA), a chronic inflammatory disease that primarily affects the joints. nih.gov These endogenous molecules are released by cells in response to various stimuli and interact with immune cells to trigger and amplify inflammatory responses. nih.govnih.gov Key alarmins implicated in RA include high-mobility group box 1 (HMGB1), various S100 proteins, and interleukin-33. nih.gov

Elevated concentrations and altered expression profiles of these alarmins are found in patients with immune-mediated diseases like RA. nih.govnih.gov HMGB1, for instance, promotes macrophage pyroptosis, a form of inflammatory cell death, and enhances the Th17 cell population, which is known to play a significant role in RA pathogenesis. nih.gov

The S100 protein family is also heavily involved. S100A8/A9 (calprotectin) is released within neutrophil extracellular traps (NETs) and activates neutrophils while stimulating the production of pro-inflammatory mediators in monocytes. nih.gov Another member, S100A11, is released from neutrophils during NETosis and can boost the secretion of IL-6 and TNF in neutrophils from healthy individuals, suggesting it may be involved in the early stages of RA development. nih.gov Similarly, serum concentrations of S100A12 are found to be elevated in RA patients. nih.gov

AlarminSource/MechanismRole in RA Pathogenesis
HMGB1 Released by stressed or necrotic cellsPromotes macrophage pyroptosis; Enhances Th17 cell population. nih.gov
S100A8/A9 (Calprotectin) Released in Neutrophil Extracellular Traps (NETs)Contributes to neutrophil activation; Stimulates pro-inflammatory mediator production in monocytes. nih.gov
S100A11 (Calgizzarin) Released from neutrophils during NETosisEnhances IL-6 and TNF secretion in healthy neutrophils, suggesting a role in early RA. nih.gov
S100A12 Various immune cellsFound in elevated concentrations in the sera of RA patients. nih.gov

Systemic Sclerosis (SSc)

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by microvascular abnormalities, immune system activation, and fibrosis of the skin and internal organs. nih.govnih.gov Alarmins are considered to play a central role in the fibrotic processes observed in SSc by linking innate and adaptive immune responses to danger signals. nih.gov When released, alarmins can activate both immune cells like neutrophils and macrophages, and non-immune cells such as endothelial cells and fibroblasts. nih.gov This activation leads to the production of cytokines and chemokines that fuel inflammation and fibrosis. nih.gov

Interleukin-1α (IL-1α) and Interleukin-33 (IL-33) are two key alarmins implicated in SSc. IL-1α is an intracellular cytokine that acts as an alarmin when released from dying cells. frontiersin.org In SSc, IL-1α stimulates the production of the pro-fibrotic mediators IL-6 and platelet-derived growth factor (PDGF) in fibroblasts. nih.govfrontiersin.org Studies have shown that high serum levels of IL-1α in SSc patients are more likely to be associated with digital ulcers. nih.gov

The IL-33/ST2 signaling axis is also pivotal in the development of SSc. nih.gov IL-33, a member of the IL-1 superfamily, is released during cell damage and functions as an alarmin to alert the immune system. frontiersin.org It is described as an emerging pro-fibrotic cytokine that plays a crucial role in inflammation and has been identified as a potential therapeutic target for SSc. frontiersin.org While it can promote tissue repair through the activation of M2 macrophages, its dysregulation contributes to the pathological fibrosis seen in the disease. nih.gov

AlarminMechanismRole in SSc Pathogenesis
Interleukin-1α (IL-1α) Released upon cell deathStimulates production of IL-6 and PDGF in fibroblasts, promoting fibrosis; Associated with digital ulcers. nih.govfrontiersin.org
Interleukin-33 (IL-33) Released during tissue injury; Interacts with ST2 receptorActs as a pro-fibrotic cytokine; Promotes inflammation and fibrosis, but can also be involved in tissue repair. nih.govfrontiersin.org

Psoriasis

Psoriasis is a chronic inflammatory skin disease driven by interactions between the innate and adaptive immune systems, leading to keratinocyte hyperproliferation. nih.govnih.gov Alarmins, particularly a group known as antimicrobial peptides (AMPs), are significantly overexpressed in psoriatic lesions and are key players in the disease's immunopathogenesis. nih.govuni-muenchen.de These molecules, including cathelicidin, S100 proteins, and defensins, act as alarmins by modulating and triggering the host immune response. nih.gov

These alarmins serve as a link between innate and adaptive immunity, acting as chemoattractants for leukocytes and priming immune cells to enhance the production of proinflammatory mediators. nih.govuni-muenchen.de The S100 proteins S100A7 and S100A15 are particularly notable. Their expression is induced by IL-17A, a crucial cytokine in psoriasis. nih.gov In turn, S100A7 and S100A15 function as alarmins that prime keratinocytes to produce more proinflammatory cytokines, such as TNF-α, IL-6, and IL-8, thereby amplifying the inflammatory loop within the skin. nih.gov This chronic inflammation, involving a complex interplay of cytokines, chemokines, and autoantigens, is the central mechanism in the pathogenesis of psoriasis. nih.gov

Alarmin GroupSpecific ExamplesRole in Psoriasis Pathogenesis
S100 Proteins S100A7, S100A15Induced by IL-17A; Prime keratinocytes for enhanced production of TNF-α, IL-6, and IL-8, amplifying inflammation. nih.gov
Cathelicidins LL-37Overexpressed in psoriatic lesions; Act as chemoattractants for leukocytes and trigger immune responses. nih.govuni-muenchen.de
Defensins β-defensinsOverexpressed in psoriatic lesions; Modulate innate and adaptive immune mechanisms. nih.govuni-muenchen.de

Inflammatory Bowel Disease (IBD)

In Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, alarmins play a significant role in driving the chronic intestinal inflammation that characterizes the condition. These molecules are released during cellular stress and injury, activating potent immune responses in the gut. nih.gov

S100A9 is a key alarmin in IBD pathogenesis. It is released during cellular stress and binds to Toll-like receptor 4 (TLR4), which triggers the production of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α. nih.gov This process also contributes to the recruitment of neutrophils to the site of inflammation. nih.gov The nuclear alarmin IL-1α, released by necrotic cells, is another mediator that activates neutrophils in the inflamed gut. mdpi.com

Interleukin-33 (IL-33) also has a critical, albeit dual, role. Released from damaged epithelial cells, IL-33 can initiate a strong inflammatory response by activating the IL-33/ST2 signaling pathway, which connects innate and adaptive immunity. nih.gov However, while IL-33 can enhance early proinflammatory responses, its baseline expression is also important for maintaining the integrity of the intestinal barrier and promoting wound healing. nih.gov

AlarminReceptor/MechanismRole in IBD Pathogenesis
S100A9 Binds to Toll-like receptor 4 (TLR4)Activates immune responses, leading to production of IL-1β, IL-6, and TNF-α; Promotes neutrophil recruitment. nih.gov
Interleukin-1α (IL-1α) Released by necrotic cellsActivates neutrophils, contributing to the inflammatory infiltrate. mdpi.com
Interleukin-33 (IL-33) Interacts with ST2 receptorReleased from damaged epithelial cells; Modulates mucosal immunity, promoting inflammation but also potentially involved in epithelial repair. nih.gov

Systemic Lupus Erythematosus (SLE)

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease where the immune system mistakenly attacks the body's own tissues. The pathogenesis involves a break in self-tolerance, leading to the production of autoantibodies and chronic inflammation. nih.gov Alarmins are endogenous molecules released from dying cells that alert the innate immune system, and they are deeply involved in this process. nih.govtandfonline.com

Two of the most studied alarmins in SLE are high-mobility group box-1 (HMGB1) and Interleukin-33 (IL-33). nih.gov These proteins are released from cells undergoing necrotic death and function to mobilize and activate immune cells. tandfonline.com In patients with lupus nephritis (LN), a serious kidney complication of SLE, the expression of both HMGB1 and IL-33, as well as their respective receptors—Receptor for Advanced Glycation End products (RAGE) and ST2—are significantly upregulated. nih.govtandfonline.com

Extracellular HMGB1, a nuclear protein, acts as a prototypic alarmin by binding to RAGE and other receptors, which promotes the production of inflammatory cytokines and enhances cell migration. tandfonline.com IL-33, a DNA-binding cytokine, is also classified as an alarmin due to its release from necrotic cells and its ability to induce both innate and adaptive immune responses. tandfonline.com The heightened presence and activity of these alarmins contribute to the systemic inflammation and tissue damage seen in SLE. nih.gov

AlarminReceptorRole in SLE Pathogenesis
High-Mobility Group Box-1 (HMGB1) RAGE (Receptor for Advanced Glycation End products)Upregulated in lupus nephritis; Promotes cytokine production and immune cell migration. nih.govtandfonline.com
Interleukin-33 (IL-33) ST2 (IL1RL1)Upregulated in lupus nephritis; Induces innate and adaptive immune responses. nih.govtandfonline.com

Contribution to Cardiovascular Diseases

Atherosclerosis Progression

Atherosclerosis, the underlying cause of many cardiovascular diseases, is a chronic inflammatory condition of the arterial walls involving lipid accumulation. nih.govuni-muenchen.de Alarmins, released in response to cellular injury and death within the vessel wall, are key drivers of the inflammatory processes that promote the progression of atherosclerotic plaques. nih.gov These molecules include high-mobility group box 1 (HMGB1), S100 proteins, IL-33, and heat shock proteins (HSPs). nih.govmdpi.com

Alarmins influence the behavior of various cells critical to atherosclerosis, including endothelial cells, vascular smooth muscle cells (VSMCs), and immune cells like macrophages. nih.govmdpi.com HMGB1 is expressed within atherosclerotic plaques and contributes to inflammation. uni-muenchen.demdpi.com The S100 alarmin S100A8/A9 (calprotectin) has been shown to promote endothelial activation, facilitate the recruitment of immune cells, and encourage platelet aggregation and thrombus formation. frontiersin.org

Furthermore, S100A8/A9 contributes to plaque progression by activating signaling pathways like mTOR-2, which leads to intimal hyperplasia—a key step in atherosclerosis characterized by the migration and proliferation of VSMCs. frontiersin.org By controlling these inflammatory and proliferative responses, alarmins are instrumental at various stages of atherosclerosis, from initial lesion formation to plaque rupture. nih.govmdpi.com

AlarminCellular Target/MechanismRole in Atherosclerosis Progression
High-Mobility Group Box 1 (HMGB1) Endothelial cells, VSMCs, macrophages, T cellsExpressed in atherosclerotic plaques; Promotes inflammatory responses. uni-muenchen.demdpi.com
S100A8/A9 (Calprotectin) Endothelial cells, platelets, VSMCs, immune cellsPromotes endothelial activation, immune cell recruitment, and thrombus formation; Induces intimal hyperplasia via mTOR-2 signaling. frontiersin.org
Interleukin-33 (IL-33) Immune cells, endothelial cellsContributes to the inflammatory environment within the plaque. nih.govmdpi.com
Heat Shock Proteins (HSPs) Immune cells, endothelial cells, VSMCsAct as stress response molecules that induce inflammatory responses. nih.govnih.gov

Myocardial Infarction and Ventricular Remodeling

Following a myocardial infarction (MI), the death of cardiomyocytes triggers the release of alarmins, which initiate an intense inflammatory response crucial for clearing dead cells and tissue repair. However, a prolonged or excessive inflammatory response can lead to adverse ventricular remodeling, characterized by cardiac dilation, fibrosis, and ultimately, heart failure. The alarmin S100B, for instance, is released by injured cardiomyocytes. At high concentrations, it can induce cardiomyocyte apoptosis through a receptor for advanced glycation end products (RAGE)-dependent mechanism, contributing to the pathology of post-infarction remodeling nih.gov. While S100B is also induced in surviving cardiomyocytes post-infarct and may play a role in modulating left ventricular remodeling, its extracellular effects at high levels are largely detrimental nih.gov.

Impact on Infectious Diseases and Host Defense

Alarmins are central to the innate immune response, acting as endogenous danger signals upon tissue damage caused by invading pathogens. They alert the host to imminent danger and orchestrate both protective and pathological inflammatory responses.

Bacterial Infections

In the context of bacterial infections, certain S100 proteins, including S100A8 and S100A9, are key players in the innate immune response nih.gov. They contribute to a defense mechanism known as "nutritional immunity" by sequestering essential transition metals like zinc and manganese, thereby limiting the growth of invading bacteria nih.gov. Furthermore, S100A8/A9 (calprotectin) acts as a damage-associated molecular pattern (DAMP), activating pattern recognition receptors such as Toll-like receptor 4 (TLR4) to mediate inflammation nih.gov. Secreted calprotectin can act as a potent chemoattractant for neutrophils and monocytes, recruiting them to the site of infection nih.gov.

The role of S100 proteins in bacterial sepsis can be complex. Some studies suggest they have a pro-inflammatory role, amplifying TLR-mediated responses and potentially causing excessive inflammation and tissue damage clinmedjournals.orgclinmedjournals.org. Conversely, other research indicates they can have a protective, anti-inflammatory function during certain types of bacterial infections clinmedjournals.orgclinmedjournals.org. For example, in a model of Klebsiella pneumoniae infection, the absence of S100A9 led to increased pro-inflammatory cytokines, enhanced bacterial dissemination, and reduced survival, suggesting a protective role for the S100A8/A9 complex clinmedjournals.org.

Parasitic Infections (e.g., Schistosomiasis)

Parasitic infections, particularly those caused by helminths, trigger tissue damage that leads to the release of alarmin cytokines such as interleukin-25 (IL-25), interleukin-33 (IL-33), and thymic stromal lymphopoietin (TSLP) nih.govnih.gov. These alarmins are potent drivers of type 2 immunity, which is crucial for parasite expulsion but can also contribute to pathology like tissue fibrosis nih.govnih.gov.

In schistosomiasis, a disease caused by parasitic flatworms, the role of these alarmins has been studied extensively, though with some inconsistent results nih.gov.

IL-33 : This alarmin is released by liver cells when they are injured by schistosome eggs mdpi.com. Serum IL-33 levels have been observed to be markedly increased in patients infected with S. japonicum nih.gov. Some studies suggest the IL-33/ST2 signaling pathway is essential for activating IL-13 production, which drives liver fibrosis mdpi.com. Exogenous administration of IL-33 in mice with S. japonicum led to larger liver granulomas and a stronger Th2 response mdpi.com. However, other studies on S. mansoni infection suggest IL-33 may have little impact on the disease course or may even be protective by modulating the balance of T-regulatory (Treg) and Th17 cells oup.comtandfonline.com. One study found a negative association between plasma IL-33 levels and S. mansoni infection and egg burden in school children frontiersin.org.

HMGB1 : This alarmin is a key mediator of granuloma formation and liver fibrosis in schistosomiasis nih.govfrontiersin.orgnih.gov. Levels of HMGB1 are elevated in the sera of both mice and patients infected with S. mansoni nih.govfrontiersin.org. HMGB1 contributes to the transition from acute to chronic schistosomiasis and modulates the expression of key cytokines involved in the inflammatory response, such as TNF-α, IL-6, IL-4, IL-5, and IL-13 nih.gov. Inhibition of HMGB1 in infected mice resulted in reduced liver fibrosis, smaller granulomas, and a significant increase in survival, highlighting it as a potential therapeutic target nih.govfrontiersin.orgnih.gov.

AlarminParasiteKey Research Findings
IL-33Schistosoma japonicum/mansoniRole is controversial; some studies show it promotes Th2 responses and fibrosis, while others suggest a limited or protective role nih.govmdpi.comoup.comfrontiersin.org. Administration of exogenous IL-33 can increase worm burdens in mice nih.gov.
IL-25, TSLPHelminths (general)Released upon tissue injury, these alarmins help initiate type 2 immunity to drive parasite expulsion nih.govnih.gov.
HMGB1Schistosoma mansoniLevels are elevated in infected patients and mice frontiersin.org. Acts as a key mediator of granuloma formation and liver fibrosis nih.govnih.gov. Inhibition reduces fibrosis and increases survival in mice frontiersin.orgnih.gov.

Sepsis and Systemic Inflammatory Response Syndrome (SIRS)

Sepsis is a life-threatening condition caused by a dysregulated host response to infection, often leading to SIRS, organ failure, and death nih.govnih.gov. Alarmins are crucial mediators in the pathogenesis of sepsis nih.gov.

HMGB1 : This is one of the best-characterized alarmins in the context of sepsis nih.gov. Unlike early-phase cytokines like TNF-α, HMGB1 appears in the circulation later, offering a wider therapeutic window for intervention nih.gov. It is actively secreted by immune cells in response to infection and passively released by necrotic cells, functioning as a late mediator of lethal sepsis nih.govrero.ch. Extracellular HMGB1 recruits and activates innate immune cells, sustains the inflammatory response, and contributes to organ damage nih.govnih.gov. Targeting HMGB1 with neutralizing antibodies, even 24 hours after the onset of sepsis in animal models, has been shown to rescue animals from lethality pnas.org.

S100A8/A9 (Calprotectin) : This heterodimer, mainly found in neutrophils and monocytes, has emerged as a promising biomarker for sepsis and sepsis-induced organ injury nih.gov. S100A8/A9 has both pro-inflammatory and immunosuppressive properties that are vital in sepsis pathogenesis nih.gov. Its role can be contradictory; some studies show it amplifies inflammation and tissue damage, while others suggest it can be protective clinmedjournals.orgclinmedjournals.org. High levels of S100A8/A9 are found in patients with sepsis clinmedjournals.orgmdpi.com. In some contexts, it promotes neutrophil recruitment and lung damage, while in others, its absence worsens outcomes clinmedjournals.orgmdpi.com. During late sepsis, S100A8/A9 may promote the function of myeloid-derived suppressor cells (MDSCs), contributing to sepsis-induced immunosuppression frontiersin.org.

Alarmin Function in Neuroinflammation and Neurological Disorders

Neuroinflammation is a key component in the pathology of acute brain injuries and chronic neurodegenerative diseases. Alarmins released from stressed or dying brain cells are potent initiators of this inflammatory cascade nih.gov.

HMGB1 : This protein acts as a master-switch of neuroinflammation following brain injury nih.govnih.gov. It is released from neurons and glial cells and binds to receptors like RAGE and TLR4 on microglia, the resident immune cells of the central nervous system (CNS) nih.govworldscientific.com. This interaction activates microglia, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species, which drive a cycle of chronic inflammation and progressive neurodegeneration nih.govjneurosci.org. Elevated levels of HMGB1 in the serum or cerebrospinal fluid of patients with traumatic brain injury (TBI) are associated with poor outcomes nih.gov.

S100B : This calcium-binding protein is primarily found in astrocytes and is a widely used biomarker for glial activation and brain damage in conditions like stroke and TBI nih.govresearchgate.net. S100B has a dual, concentration-dependent role. At low, physiological concentrations, it is neuroprotective, supporting neuronal plasticity and recovery after injury nih.gov. However, at higher concentrations, as seen after significant injury, S100B becomes neurotoxic nih.gov. It promotes neuroinflammation by activating astrocytes and microglia, leading to neuronal dysfunction and cell death nih.govbenthamdirect.com. S100B is also implicated in chronic neurodegenerative conditions like Alzheimer's disease and Parkinson's disease nih.govbenthamdirect.com.

AlarminNeurological ContextFunction in Neuroinflammation
HMGB1Traumatic Brain Injury (TBI), NeurodegenerationReleased from damaged neurons/glia; activates microglia via RAGE/TLR4, promoting the release of pro-inflammatory cytokines and driving chronic neuroinflammation nih.govworldscientific.comjneurosci.org.
S100BBrain Injury, Neurodegeneration (Alzheimer's, Parkinson's)Biomarker for glial injury nih.gov. Dual role: neuroprotective at low concentrations, but neurotoxic at high concentrations by activating microglia and astrocytes, worsening inflammation nih.govbenthamdirect.com.

Spinal Cord Injury (SCI)

Alarmins play a multifaceted role in the complex pathophysiology following spinal cord injury (SCI), contributing to both secondary injury cascades and subsequent repair and recovery processes. nih.gov After the initial trauma, the concentration of alarmins like High Mobility Group Box 1 (HMGB1) increases rapidly and is sustained in the injured area. nih.gov This molecule is released either passively from necrotic neurons or actively secreted by glial cells like microglia and astrocytes. frontiersin.org

HMGB1's function in SCI is dual-natured. In the acute phase, it acts as a pro-inflammatory cytokine, exacerbating the inflammatory response and contributing to neuronal death by regulating the activation of M1 microglia. nih.gov It interacts with receptors such as Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation End products (RAGE), leading to the upregulation of the NF-κB signaling pathway and the release of other inflammatory cytokines. frontiersin.org HMGB1 is considered an early mediator of inflammation, with its expression increasing before pro-inflammatory cytokines like TNF-α and IL-1β. frontiersin.org By contributing to inflammation, HMGB1 is also closely related to the development of spinal cord edema, which can aggravate the primary injury. frontiersin.org

Conversely, in the chronic stages of SCI, HMGB1 has been shown to have beneficial effects. nih.gov It is involved in promoting the growth of neuronal axons and inducing the migration and differentiation of neural stem cells. nih.gov Studies have indicated that inhibiting HMGB1 can decrease the number of axons, suggesting its role in axonal regeneration and motor recovery. nih.gov Therefore, while inhibiting HMGB1 in the acute phase can be neuroprotective by reducing inflammation, its presence later on may be crucial for neuronal regeneration and functional recovery. nih.govnih.gov

Another alarmin implicated in SCI is Interleukin-33 (IL-33). Following a contusion SCI in mice, IL-33 expression is upregulated, primarily showing a nuclear localization in astrocytes. nih.gov Administration of recombinant IL-33 has been found to be beneficial, alleviating secondary damage by reducing tissue loss, demyelination, and astrogliosis, which leads to improved functional recovery. nih.govfrontiersin.org The mechanisms behind IL-33's protective effects include both central and peripheral actions. nih.gov In the spinal cord, IL-33 treatment reduces the expression of the pro-inflammatory cytokine TNF-α and promotes the activation of anti-inflammatory M2 microglia/macrophages. nih.gov Peripherally, it can induce a shift towards a Th2-type cytokine profile. nih.gov These findings suggest that IL-33 plays a crucial role in modulating the neuroinflammatory response after SCI, shifting it towards a more protective and regenerative phenotype. nih.govnih.gov

Stroke

In the context of ischemic stroke, alarmins are key mediators of the sterile inflammatory response that follows necrotic cell death in the brain. nih.gov These endogenous molecules are released from dead cells, activating pattern recognition receptors (PRRs) on immune cells that infiltrate the ischemic tissue after the blood-brain barrier (BBB) is disrupted. nih.govresearchgate.net

High-mobility group box 1 (HMGB1) is a well-studied alarmin in stroke pathogenesis. frontiersin.org It is passively released by necrotic cells or actively secreted by immune cells like microglia and macrophages into the ischemic core, where it triggers and amplifies the inflammatory process. frontiersin.orgfrontiersin.org As a pro-inflammatory factor, circulating HMGB1 levels are positively correlated with stroke severity. frontiersin.orgtandfonline.com Extracellular HMGB1 can induce the activation of microglia, macrophages, and endothelial cells, leading to the production of pro-inflammatory mediators such as TNF-α and IL-1β. frontiersin.org It interacts with receptors like RAGE, TLR2, and TLR4 to regulate neuroinflammatory events. frontiersin.org HMGB1 also contributes to BBB disruption, which can exacerbate brain edema and increase the risk of hemorrhagic transformation, a serious complication of thrombolytic therapy. frontiersin.org However, similar to its role in SCI, HMGB1 also participates in the later stages of brain tissue repair and remodeling. nih.gov

The S100 protein family, particularly S100B, has also been extensively investigated as a biomarker in stroke. nih.gov S100B is an astroglial protein, and its serum levels are known to indicate blood-brain barrier dysfunction. ahajournals.org Elevated S100B levels measured within 24 hours of symptom onset correlate with the occurrence of symptomatic intracranial hemorrhage and brain edema. mdpi.com Serum concentrations measured 48-72 hours after onset show a high correlation with the final infarct volume and functional outcome. frontiersin.orgneurology.org Increased S100B levels before thrombolytic therapy have been identified as an independent risk factor for hemorrhagic transformation. ahajournals.org The expression of S100B in clots retrieved during mechanical thrombectomy is also higher in patients who subsequently develop post-thrombectomy intracranial hemorrhages. nih.gov

Interleukin-1α (IL-1α) is another critical alarmin in stroke. nih.gov Both IL-1α and IL-1β are key mediators of the inflammatory response, but they have distinct expression patterns. mdpi.com Brain IL-1α expression precedes that of IL-1β, occurring early and predominantly in microglia located in areas of focal neuronal injury and BBB damage. nih.govmdpi.com While much research has focused on IL-1β, IL-1α is now understood to be a prominent component of the brain's initial response to ischemic injury. nih.gov It is released during cell death and can modulate processes like angiogenesis in brain endothelial cells. nih.gov Interestingly, studies have shown that at specific doses, IL-1α can be neuroprotective to cortical neurons under conditions of oxygen-glucose deprivation. nih.gov The selective deletion of IL-1α in microglia has been found to impair long-term functional recovery and neurorepair processes after experimental stroke, highlighting its critical role. biorxiv.org

Alarmins in Oncogenesis and Tumor Immunity

Alarmins exhibit a paradoxical and complex role in cancer, influencing tumor development, progression, and the host's immune response. nih.gov They can act as either pro-tumorigenic or anti-tumor agents depending on the context, their location (intracellular vs. extracellular), and the receptors they engage. nih.govnih.gov

HMGB1 is a prototypical alarmin with a dual function in oncology. frontiersin.org Extracellularly, HMGB1 often acts as a pro-tumor protein. nih.gov It can be released by necrotic tumor cells or actively secreted by immune cells, promoting inflammation, proliferation, angiogenesis, invasion, and metastasis. nih.govspandidos-publications.com By binding to receptors like RAGE, HMGB1 can exacerbate inflammation-related immunosuppression and promote tumor progression. springermedizin.de It has been found to be highly expressed in numerous cancers, including colon, pancreatic, and stomach adenocarcinoma, where it is often associated with poor clinical prognosis. spandidos-publications.com Cytoplasmic HMGB1 can also promote tumor cell survival by boosting autophagy and suppressing apoptosis. nih.gov Conversely, HMGB1 can also trigger an anti-tumor immune response. aacrjournals.org When released from dying tumor cells during chemotherapy or radiotherapy, it can stimulate antigen-presenting cells through its interaction with TLR4, contributing to immunogenic cell death (ICD) and enhancing anti-tumor immunity. nih.govaacrjournals.org Intracellularly, nuclear HMGB1 acts as a tumor suppressor by maintaining genome stability. nih.govfrontiersin.org

The S100 protein family is composed of over 20 members, and their dysregulated expression is a common feature of human cancers. nih.govatlasgeneticsoncology.org Different cancer types exhibit unique S100 protein expression profiles. nih.gov These proteins are involved in regulating diverse cellular processes, including proliferation, apoptosis, metastasis, and angiogenesis. nih.gov For example, S100A4 is implicated in promoting tumor growth and metastasis in multiple cancers, including melanoma, and plays a role in mediating the interplay between tumor and stromal cells. nih.gov S100A2, on the other hand, can act as a tumor suppressor in some contexts, as its expression is often down-regulated in many tumors. atlasgeneticsoncology.org S100B has been validated as a clinical biomarker for melanoma, where elevated levels can correlate with recurrence. atlasgeneticsoncology.org S100 proteins exert their functions by interacting with a variety of cellular receptors, such as RAGE and TLR4, to modulate signaling pathways like NF-κB and PI-3K/AKT. nih.gov

Other alarmins like IL-1α and IL-33 also have complex roles in the tumor microenvironment. nih.gov IL-1α can have anti-proliferative effects and promote anti-tumor immunity by inducing a Th1 immune response and infiltration of NK and CTL cells. nih.gov However, it can also promote angiogenesis and tumor-associated inflammation. nih.gov IL-33 primarily induces a Th2-polarized immune response, which is often predicted to promote tumor progression. nih.gov It can facilitate tumorigenesis by enhancing the generation of myeloid-derived suppressor cells (MDSCs) and promoting epithelial cell proliferation. nih.gov

Other Disease Contexts (e.g., Spontaneous Abortion)

The role of alarmins extends to various other pathological conditions, including reproductive complications such as spontaneous abortion (SA). nih.gov SA, a common pregnancy-related disease, is increasingly understood to have an immunological basis, with alarmins being key regulators of the inflammatory and cellular stress responses at the maternal-fetal interface. nih.govnih.gov These molecules can be released upon cell damage or apoptosis and interact with pattern recognition receptors to modulate the local immune response, which is critical for a successful pregnancy. nih.govresearchgate.net

An imbalance in alarmin signaling can trigger an excessive immune response, leading to damage to the embryo or placenta. nih.gov Key alarmins implicated in the pathogenesis of SA include HMGB1, IL-33, and S100 proteins. nih.gov Research has focused on the role of these molecules in immune response, inflammation, and embryonic development. nih.govresearchgate.net For instance, the pro-inflammatory signaling pathways activated by these alarmins are being investigated as potential contributors to pregnancy failure. nih.gov Examining the influence of these upstream stress molecules may provide insights into the mechanisms of the disease and help in the early detection of abortion risk. nih.govresearchgate.net

Therapeutic Modalities and Clinical Research

Biomarker Discovery and Validation

The identification and validation of alarmins as biomarkers are crucial for disease diagnosis, prognosis, and monitoring treatment efficacy. Their release in response to cellular stress or damage makes them valuable indicators of underlying pathological processes researchgate.nethycultbiotech.com.

Circulating levels of various alarmins have been investigated as potential diagnostic and prognostic markers across numerous inflammatory and malignant conditions. For instance, S100 proteins, a prominent family of alarmins, show significant advantages over traditional inflammatory biomarkers like C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR) due to their direct local expression and release in response to tissue damage rcsb.org.

Detailed Research Findings:

S100 Proteins (S100A8/A9 and S100A12): Elevated serum levels of S100A8/S100A9 (calprotectin) and S100A12 are observed in various inflammatory conditions, including rheumatic diseases, vasculitis, inflammatory bowel disease, pulmonary diseases, and infections uniprot.org.

In juvenile rheumatic diseases, S100A8/S100A9 and S100A12 serum levels are massively elevated during acute attacks uniprot.org.

S100A8/S100A9 serum concentrations can serve as a predictive biomarker in Systemic Juvenile Idiopathic Arthritis (SJIA), indicating subclinical disease activity and stratifying patients at risk of relapse during clinically inactive periods uniprot.org.

S100A12 levels show an excellent correlation with disease activity in Familial Mediterranean Fever (FMF), and patients with well-controlled FMF show significantly decreased serum levels uniprot.org.

In COVID-19 patients, circulating calprotectin levels were significantly higher than in healthy controls and strongly correlated with changing respiratory supplementation needs, with higher levels associated with increased need for oxygen and progression to mechanical ventilation genecards.org. A cutoff of >20 µg/mL for circulating calprotectin at admission showed a sensitivity of 65.3% and specificity of 89.3% for mechanical ventilation genecards.org.

High Mobility Group Box-1 (HMGB1): HMGB1 is rapidly released into circulation following severe mechanical trauma, sepsis, stroke, and acute myocardial infarction, making its levels indicative of acute inflammation and tissue damage cellsignal.cn.

In malignant diseases, HMGB1 serum baseline levels differed significantly across various subgroups of nonmalignant diseases, high-risk conditions, early gastric cancer, advanced gastric cancer, and metastasized gastric cancer. HMGB1 levels also correlated positively with tumor size, T-stage, N-stage, and poor outcomes identifiers.org.

In patients with active systemic lupus erythematosus (SLE) and juvenile idiopathic arthritis (JIA), HMGB1 serum levels were significantly higher compared to healthy controls identifiers.org.

Interleukin-33 (IL-33): IL-33, acting as an alarmin, is involved in inflammation and can serve as a diagnostic and prognostic indicator.

Increased serum IL-33 levels might be used as a novel diagnostic marker for acute ischemic stroke (AIS), with an optimal cutoff value of 47.92 ng/L showing a sensitivity of 0.699 and specificity of 0.444 ensembl.org.

Higher serum IL-33 levels in AIS patients were associated with worse functional outcomes, suggesting its potential as a prognostic marker ensembl.org.

Table 1: Circulating Alarmin Levels as Diagnostic and Prognostic Markers in Various Diseases

AlarminDisease/ConditionDiagnostic/Prognostic ValueKey FindingsReference
S100A8/A9 (Calprotectin)Juvenile Rheumatic DiseasesDiagnostic, PrognosticElevated during acute attacks; indicates subclinical disease activity; predicts relapse risk in SJIA. uniprot.org
S100A12Familial Mediterranean Fever (FMF)Diagnostic, PrognosticElevated during acute attacks; correlates with disease activity; decreases with controlled treatment. uniprot.org
S100A8/A9 (Calprotectin)COVID-19PrognosticHigher levels associated with increased oxygen needs and progression to mechanical ventilation. genecards.org
HMGB1Gastric CancerDiagnostic, PrognosticLevels correlate with tumor size, stage, and poor outcome. identifiers.org
HMGB1Acute Ischemic Stroke, Sepsis, MIDiagnosticRapidly released in acute inflammatory conditions. cellsignal.cn
IL-33Acute Ischemic Stroke (AIS)Diagnostic, PrognosticIncreased serum levels are a novel diagnostic marker and predict worse functional outcomes. ensembl.org

The correlation between alarmin levels and disease activity, as well as their utility in predicting treatment response, is a growing area of research.

Detailed Research Findings:

S100 Proteins (S100A8/A9 and S100A12):

S100A8/S100A9 serum levels closely correlate with disease activity and response to drug treatment in juvenile rheumatic diseases, making them useful for monitoring anti-inflammatory therapies uniprot.org.

Patients with FMF who are well-controlled with anti-inflammatory treatment exhibit significantly decreased serum S100A12 levels, highlighting its correlation with disease activity uniprot.org.

In rheumatoid arthritis (RA), blood calprotectin (S100A8/A9) levels are positively associated with C-reactive protein (CRP) levels (correlation coefficient = 0.58) and disease activity scores (DAS28, correlation coefficient = 0.48) uniprot.org. While some studies suggest high calprotectin levels predict RA treatment response, others indicate it may not reliably predict treatment outcomes uniprot.org.

In axial spondyloarthritis (AxSpA), serum levels of secretory leukocyte protease inhibitor (SLPI) and elafin, which can act as alarmins, were significantly elevated, but their correlation with disease activity parameters was not significant acrobiosystems.com.

High Mobility Group Box-1 (HMGB1):

Extracellular HMGB1 levels correlate with immune activity and disease activity, making it a useful tool for disease monitoring and evaluating therapy response in autoimmune diseases identifiers.org.

In active systemic lupus erythematosus (SLE), HMGB1 levels are significantly elevated and correlate with clinical features like proteinuria and SLEDAI scores identifiers.org.

In patients with advanced pancreatic cancer undergoing systemic cytotoxic chemotherapy, pre-therapeutic HMGB1 levels were increased, but did not correlate with therapy response. However, baseline soluble Receptor for Advanced Glycation Endproducts (sRAGE) levels (a receptor for HMGB1) were stable in progressive patients but increased in non-progressive patients, and low pre-therapeutic sRAGE values correlated with poor progression-free survival identifiers.org.

After local anti-tumor treatments like selective internal radiation therapy (SIRT) or transarterial chemoembolization (TACE), HMGB1 and RAGE had predictive power and were appropriate markers for therapy response, with marker levels assessed in shorter intervals (24 and 48 hours post-treatment) identifiers.org.

Table 2: Correlation of Alarmin Levels with Disease Activity and Treatment Response

AlarminDisease/ConditionCorrelation with Disease ActivityCorrelation with Treatment ResponseReference
S100A8/A9Juvenile Rheumatic DiseasesClose correlationUseful for monitoring anti-inflammatory treatment. uniprot.org
S100A12Familial Mediterranean Fever (FMF)Excellent correlationDecreased levels in well-controlled patients. uniprot.org
S100A8/A9 (Calprotectin)Rheumatoid Arthritis (RA)Positive association with CRP and DAS28.Conflicting reports on prediction of treatment outcome. uniprot.org
HMGB1Systemic Lupus Erythematosus (SLE)Levels correlate with clinical features (e.g., proteinuria, SLEDAI).- identifiers.org
HMGB1/sRAGEPancreatic Cancer (post-treatment)-sRAGE baseline levels predict progression-free survival; HMGB1/RAGE predictive for local anti-tumor treatment. identifiers.org

Challenges and Future Directions in Alarmin-Targeted Therapies

Despite the significant potential of alarmin-targeted therapies, several challenges need to be addressed to translate these findings into effective clinical interventions.

The alarmin family comprises structurally diverse molecules, and it remains unclear whether a hierarchy of dominance exists in their inflammatory effects rcsb.org. For example, both HMGB1 and S100 proteins are critical inflammatory mediators in rheumatoid arthritis, but determining which is the master regulator and, consequently, which to target, poses a significant challenge rcsb.org. Different alarmins may have distinct roles depending on the specific inflammatory context, the type of tissue damage, and the presence of other immune signals hycultbiotech.comrcsb.org. Deciphering these complex interactions and their relative contributions to disease pathogenesis is crucial for developing precise and effective alarmin-targeted therapies. This understanding could lead to more targeted interventions that modulate specific alarmin pathways without disrupting beneficial immune responses nih.gov.

A practical challenge in targeting alarmins in inflammatory conditions is determining the optimal strategy for inhibition—whether local or systemic modulation is more appropriate rcsb.org. Systemic delivery of therapeutics can lead to concerns about widespread side effects, such as hypersensitivity and gastrointestinal intolerance. Conversely, delivering therapeutics directly to the local environment of inflammation can modulate immune cell recruitment and phenotype while minimizing adverse systemic effects.

Strategies for alarmin modulation include:

Direct targeting: Using neutralizing antibodies or competitive inhibitors against specific alarmins (e.g., anti-HMGB1 antibodies) rcsb.orgcellsignal.cn.

Receptor targeting: Blocking pattern recognition receptors (PRRs) that alarmins bind to, such as Toll-like receptors (TLRs) or the Receptor for Advanced Glycation Endproducts (RAGE), using antibodies or soluble decoy receptors researchgate.netrcsb.orgcellsignal.cn.

Modulating alarmin release: Interventions that prevent the release of alarmins from damaged cells.

The choice between local and systemic approaches depends on the disease's nature, its localization, and the desired therapeutic outcome. For localized inflammatory conditions, direct local delivery might be more effective and safer, while systemic approaches might be necessary for widespread or systemic diseases.

The complexity of inflammatory and immune responses, often involving multiple alarmin pathways and their interactions with other mediators, suggests that combination therapies may be more effective than monotherapies. Combining alarmin-targeted therapies with other immunomodulatory agents or conventional treatments could offer synergistic benefits and overcome potential resistance mechanisms.

For instance, in cancer treatment, combination therapies are increasingly explored to enhance efficacy and combat resistance. While many clinical trials focus on monotherapies, the rationale for combination therapies in antiviral treatments, for example, is to increase potency and combat rapid resistance evolution. Similarly, in alarmin-mediated diseases, targeting multiple points in the inflammatory cascade or combining alarmin modulation with other therapeutic modalities could lead to improved patient outcomes. This could involve combining agents that target different alarmins, or combining an alarmin modulator with an anti-cytokine therapy or a cell-death pathway inhibitor.

Q & A

Q. What systematic approaches ensure comprehensive retrieval of this compound-related studies while avoiding bias?

  • Methodological Answer : Use Boolean operators in databases (PubMed, Web of Science) with keywords: This compound, damage-associated molecular patterns (DAMPs), immune signaling. Set Google Scholar Alerts for new preprints and cite tracking tools (e.g., Connected Papers) to map citation networks. Critically appraise sources using PRISMA guidelines to exclude low-quality studies .
    如何有效搜索英文学术文献❓许博士手把手分享如何利用Google Scholar最大限度地查找最相关的文献!赶快收藏转发关注哦!
    09:58

Data Analysis and Interpretation

Q. How should researchers statistically analyze heterogeneous responses to this compound in patient-derived samples?

  • Methodological Answer : Apply mixed-effects models to account for inter-patient variability. Use dimensionality reduction (PCA, t-SNE) to cluster response patterns. Validate clusters with machine learning (random forests) and correlate with clinical metadata. Report effect sizes and confidence intervals to quantify uncertainty .

Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical use of this compound in translational studies involving human tissues?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for informed consent and data anonymization. Use biobank samples with validated ethical clearance. Document all experimental variables (e.g., tissue storage conditions) in public repositories like Zenodo to enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for preclinical trials?

  • Methodological Answer : Implement Good Laboratory Practice (GLP) protocols with quality control checks (e.g., HPLC purity >98%, endotoxin testing). Use reference standards from accredited suppliers (e.g., Sigma-Aldrich) and document synthesis parameters (temperature, reaction time) in open-access formats .

Funding and Collaboration

Q. What elements strengthen grant proposals for this compound-focused research in competitive funding programs?

  • Methodological Answer : Align proposals with strategic priorities (e.g., NIH’s focus on immunotherapies). Include preliminary data showing this compound’s mechanistic novelty and therapeutic potential. Propose interdisciplinary collaborations (e.g., chemists, immunologists) and detail risk-mitigation strategies. Use lay summaries to communicate public health relevance .

Tables for Quick Reference

Key Parameter Recommended Method Reference
Purity ValidationHPLC with UV detection (λ = 280 nm)
Receptor Binding AffinitySurface Plasmon Resonance (SPR)
Cellular Response ProfilingSingle-cell RNA-seq + Flow Cytometry
Pharmacokinetic ModelingNon-compartmental analysis (NCA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.